Tert-butyl 4-phenylpiperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-phenylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)17-11-9-14(10-12-17)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJWVSRNJVENGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434255 | |
| Record name | Tert-butyl 4-phenylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123387-49-5 | |
| Record name | Tert-butyl 4-phenylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 4-Phenylpiperidine-1-carboxylate and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search, a specific CAS number for the unsubstituted tert-butyl 4-phenylpiperidine-1-carboxylate could not be definitively identified, suggesting it may not be a commonly cataloged chemical. This guide will therefore focus on the core chemical scaffold of N-Boc-4-phenylpiperidine, providing data and methodologies for closely related, commercially available derivatives. The information presented is representative of this class of compounds and serves as a technical resource for researchers working with similar structures.
Introduction
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a versatile intermediate, this compound, for the synthesis of a wide range of pharmaceutical agents and research tools. The Boc group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen.
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of N-Boc-4-phenylpiperidine derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties of Representative N-Boc-4-Phenylpiperidine Derivatives
The following table summarizes the key physicochemical properties of several commercially available N-Boc-4-phenylpiperidine derivatives. These compounds are structurally similar to the parent compound and provide insight into the general characteristics of this chemical class.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Reference |
| tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | 170011-57-1 | C₁₆H₂₄N₂O₂ | 276.38 | Not specified | [1] |
| tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | 172734-33-7 | C₁₆H₂₃NO₃ | 277.36 | Solid | [2] |
| tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | 158144-79-7 | C₁₇H₂₂N₂O₂ | 286.37 | Crystalline solid | [3] |
| tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate | 864359-18-2 | C₁₇H₂₅NO₃ | 291.39 | Chunks | |
| tert-Butyl 4-amino-4-phenylpiperidine-1-carboxylate | 1211581-86-0 | C₁₆H₂₄N₂O₂ | 276.38 | Not specified | [4] |
Synthesis and Reactions
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and versatile method is the Suzuki-Miyaura cross-coupling reaction.
General Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction provides an efficient method for the formation of the C-C bond between the piperidine and phenyl rings. The general scheme involves the reaction of a boron-containing piperidine derivative with a phenyl halide or vice versa, catalyzed by a palladium complex.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the synthesis of a tert-butyl 4-arylpiperidine-1-carboxylate derivative.
Materials:
-
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., aqueous sodium carbonate solution)
-
Solvent (e.g., toluene)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 eq), the aryl halide (1.1 eq), and the palladium catalyst (0.05 eq).
-
Flush the flask with an inert gas (argon or nitrogen).
-
Add the solvent (e.g., toluene) and the aqueous base solution (e.g., 2M sodium carbonate).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Deprotection of the Boc Group
The Boc protecting group can be efficiently removed under acidic conditions to yield the free piperidine, which can then be used in subsequent synthetic steps.
Experimental Protocol: Boc Deprotection
The following is a general procedure for the removal of the Boc protecting group.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve the Boc-protected piperidine derivative in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (typically 5-10 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate to obtain the deprotected piperidine derivative. Further purification may be performed if necessary.
Applications in Drug Discovery and Development
The 4-phenylpiperidine scaffold is a key component in a variety of therapeutic agents, particularly those targeting the central nervous system (CNS). The ability to modify the phenyl ring and the piperidine nitrogen allows for the fine-tuning of pharmacological properties.
Key Therapeutic Areas:
-
Opioid Receptor Modulators: The 4-phenylpiperidine core is found in many potent opioid analgesics.
-
Dopamine Receptor Ligands: Derivatives of 4-phenylpiperidine have been developed as ligands for dopamine receptors, with applications in the treatment of neuropsychiatric disorders.[5]
-
Serotonin Receptor Ligands: This scaffold is also utilized in the design of agents targeting serotonin receptors, which are implicated in mood disorders and other CNS conditions.
-
Enzyme Inhibitors: The versatile structure of 4-phenylpiperidines has been exploited in the development of inhibitors for various enzymes.
The use of this compound and its analogs as building blocks significantly streamlines the synthesis of these complex drug molecules.
Signaling Pathways
The biological activity of many 4-phenylpiperidine derivatives is mediated through their interaction with G-protein coupled receptors (GPCRs), such as opioid and dopamine receptors. The following diagram illustrates a simplified, generalized signaling pathway that can be modulated by such compounds.
References
- 1. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 172734-33-7|tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C17H22N2O2 | CID 10708369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to tert-Butyl 4-Phenylpiperidine-1-carboxylate and its Role in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The IUPAC name for the compound is tert-butyl 4-phenylpiperidine-1-carboxylate . This molecule and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. The 4-phenylpiperidine scaffold is a core structural motif in numerous opioid analgesics, including fentanyl and its analogues. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions, making it an invaluable tool in medicinal chemistry and drug development. This guide provides an in-depth overview of its synthesis, physicochemical properties, and its significant role as a precursor in the development of therapeutic agents.
Physicochemical and Analytical Data
The following tables summarize key quantitative data for this compound and its important derivatives, which are frequently encountered in synthetic chemistry and drug discovery.
Table 1: Physicochemical Properties
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 1-Boc-4-phenylpiperidine | This compound | C₁₆H₂₃NO₂ | 261.36 | 98977-46-3 |
| 1-Boc-4-anilinopiperidine | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | C₁₆H₂₄N₂O₂ | 276.38 | 125541-22-2 |
| 1-Boc-4-cyano-4-phenylpiperidine | tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C₁₇H₂₂N₂O₂ | 286.37 | 158144-79-7[1] |
| 1-Boc-3-hydroxy-4-phenylpiperidine | tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate | C₁₆H₂₃NO₃ | 277.36 | 1000931-04-3[2] |
| 1-Boc-4-hydroxy-4-phenylpiperidine | tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | C₁₆H₂₃NO₃ | 277.36 | 172734-33-7 |
Table 2: Analytical Data
| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| 1-Boc-4-phenylpiperidine | 7.32-7.18 (m, 5H), 4.25 (br s, 2H), 2.80 (t, J=12.5 Hz, 2H), 2.60-2.50 (m, 1H), 1.85-1.75 (m, 2H), 1.65-1.55 (m, 2H), 1.48 (s, 9H) | 154.8, 145.8, 128.5, 126.7, 126.3, 79.5, 44.2, 43.1, 33.1, 28.5 | 262.18 [M+H]⁺ |
| 1-Boc-4-anilinopiperidine | 7.21 (t, J=7.9 Hz, 2H), 6.75 (t, J=7.3 Hz, 1H), 6.65 (d, J=7.8 Hz, 2H), 4.05 (br d, J=13.0 Hz, 2H), 3.75 (br s, 1H), 3.50-3.40 (m, 1H), 2.95 (t, J=12.2 Hz, 2H), 2.05 (d, J=12.5 Hz, 2H), 1.47 (s, 9H), 1.40-1.30 (m, 2H) | 154.9, 147.1, 129.3, 117.3, 113.5, 79.4, 50.8, 43.2, 32.8, 28.5 | 277.20 [M+H]⁺ |
| 1-Boc-4-cyano-4-phenylpiperidine | 7.55-7.35 (m, 5H), 3.80 (br d, J=13.5 Hz, 2H), 3.35 (br t, J=11.5 Hz, 2H), 2.15-2.05 (m, 4H), 1.49 (s, 9H) | 154.3, 137.9, 129.2, 128.5, 125.8, 121.7, 80.4, 43.1, 40.5, 35.1, 28.4 | 287.18 [M+H]⁺ |
Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. Below are detailed methodologies for key transformations.
Synthesis of this compound via Suzuki Coupling
This protocol describes a plausible synthesis of the title compound using a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
Materials:
-
tert-Butyl 4-iodopiperidine-1-carboxylate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To an oven-dried round-bottom flask, add tert-butyl 4-iodopiperidine-1-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Add a 3:1 mixture of toluene and ethanol, followed by water (10% of the total solvent volume).
-
Heat the reaction mixture to 80-90 °C and stir vigorously under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP)
This compound is a crucial intermediate in the synthesis of fentanyl. The following protocol utilizes a reductive amination reaction.
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Dichloromethane (DCM)
-
2M Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Dilute the mixture with a 2M aqueous NaOH solution and stir for 1 hour.
-
Transfer the mixture to a separatory funnel, and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain tert-butyl 4-(phenylamino)piperidine-1-carboxylate. The product can be further purified by column chromatography if necessary.
Applications in Drug Development & Associated Pathways
The 4-phenylpiperidine core is a privileged scaffold in medicinal chemistry, particularly for targeting the central nervous system. Its most notable application is in the development of potent opioid analgesics.
Fentanyl Synthesis Workflow
The synthesis of fentanyl, a potent µ-opioid receptor agonist, heavily relies on intermediates derived from this compound. The Boc-protected 4-anilinopiperidine is a key precursor. The following diagram illustrates a common synthetic workflow.
Caption: Synthetic workflow for Fentanyl from 4-piperidone.
Opioid Receptor Signaling Pathway
Compounds derived from the this compound scaffold, such as fentanyl, primarily exert their effects by acting as agonists at the µ-opioid receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that ultimately leads to analgesia.
Caption: Simplified µ-opioid receptor signaling pathway.
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry. Its structural features and the versatility of the Boc-protecting group provide a robust platform for the synthesis of complex molecules, most notably potent analgesics like fentanyl. A thorough understanding of its synthesis, properties, and the biological pathways of its derivatives is essential for researchers and scientists in the field of drug discovery and development. The protocols and data presented in this guide offer a comprehensive resource for the synthesis and application of this important chemical entity.
References
Technical Dossier: tert-Butyl 4-phenylpiperidine-1-carboxylate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of tert-butyl 4-phenylpiperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. It details the compound's core physicochemical properties, outlines a standard protocol for its characterization, and illustrates a typical experimental workflow.
Core Compound Data
This compound is a piperidine derivative featuring a phenyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. The Boc group enhances the compound's stability and facilitates its use in multi-step organic syntheses by allowing for selective deprotection under mild acidic conditions. This structure makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). A notable application is its use as a precursor in the synthesis of fentanyl and its analogs.[1][2]
The fundamental physicochemical properties of a closely related analogue, tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂N₂O₂ | PubChem[3] |
| Molecular Weight | 286.37 g/mol | PubChem[3] |
| Exact Mass | 286.168127949 Da | PubChem[3] |
| CAS Number | 158144-79-7 | PubChem[3] |
| IUPAC Name | tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | PubChem[3] |
Experimental Protocol: Molecular Weight and Purity Verification
To confirm the identity and purity of this compound and its analogues, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a standard and effective analytical method.
Objective: To verify the molecular weight and assess the purity of a synthesized batch of the target compound.
Materials & Instrumentation:
-
Sample of synthesized this compound analogue.
-
HPLC-grade acetonitrile, water, and formic acid.
-
Agilent 1260 Infinity HPLC system (or equivalent) with a C18 column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 micron).
-
Agilent 6230B Time-of-Flight (TOF) Mass Spectrometer (or equivalent) with a dual AJS ESI source.
Methodology:
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the compound in 1 mL of acetonitrile or a suitable solvent to create a stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Separation (HPLC):
-
Mobile Phase A: 0.1% formic acid and 1mM ammonium formate in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A typical gradient would start at 5% B, increase to 70-100% B over several minutes, hold, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Mass Spectrometric Detection (MS):
-
Ionization Mode: Positive ion scan mode using Electrospray Ionization (ESI).
-
Scan Range: m/z 80 to 1000 amu.
-
Source Parameters: Set drying gas (N₂) temperature to 325°C, drying gas flow to 6 L/min, and nebulizer pressure to 25 psig.
-
Ion Optics: Set fragmentor voltage to 175 V to allow for molecular ion detection with minimal in-source fragmentation.
-
-
Data Analysis:
-
Analyze the HPLC chromatogram to assess the purity of the compound by integrating the peak area of the main component relative to any impurities.
-
Examine the mass spectrum corresponding to the main chromatographic peak. Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). For tert-butyl 4-anilino-piperidine-1-carboxylate (C₁₆H₂₄N₂O₂), the expected [M+H]⁺ ion would be approximately m/z 277.19.[2] Compare the observed mass to the theoretical exact mass to confirm the compound's identity.
-
Visualization of Workflows
The following diagrams illustrate key processes relevant to the synthesis and analysis of piperidine-based compounds.
Caption: Synthetic workflow for a this compound analogue.
Caption: Analytical workflow for molecular weight verification via LC-MS.
References
- 1. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C17H22N2O2 | CID 10708369 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of tert-Butyl 4-phenylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 4-phenylpiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of experimental data for the unsubstituted parent compound, this guide also includes data for closely related and commonly encountered derivatives. This information is crucial for researchers in drug discovery and development for optimizing reaction conditions, designing formulation strategies, and predicting pharmacokinetic profiles.
Core Physicochemical Properties
The physical properties of this compound and its derivatives are summarized below. It is important to note that the properties of the parent compound are not well-documented in publicly available literature. Therefore, data for key substituted analogs are provided for comparative purposes.
| Property | tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | tert-Butyl 4-hydroxypiperidine-1-carboxylate |
| CAS Number | 158144-79-7[1] | 170011-57-1[2] | 109384-19-2[3] |
| Molecular Formula | C₁₇H₂₂N₂O₂[1] | C₁₆H₂₄N₂O₂[2] | C₁₀H₁₉NO₃[3] |
| Molecular Weight | 286.37 g/mol [1] | 276.37 g/mol [2] | 201.26 g/mol [3] |
| Appearance | White crystalline solid | Not specified | Not specified |
| Melting Point | Not specified | Not specified | Not specified |
| Boiling Point | Not specified | Not specified | Not specified |
| Solubility | Good solubility | Not specified | Not specified |
| Storage Condition | 2-8°C | Not specified | Not specified |
Experimental Protocols
Detailed experimental protocols for determining key physicochemical properties are essential for ensuring data accuracy and reproducibility. The following are generalized procedures that can be adapted for this compound and its derivatives.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high-purity compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm. The tube can be tapped gently to ensure tight packing.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the compound.
Solubility Determination
Understanding a compound's solubility in various solvents is crucial for its application in synthesis, purification, and formulation. The shake-flask method is a standard protocol for determining equilibrium solubility.
Materials:
-
The compound of interest
-
A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane)
-
Small, sealable glass vials
-
Orbital shaker or vortex mixer
-
Analytical balance
-
Filtration device (e.g., syringe filter)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a vial. The vial is then sealed to prevent solvent evaporation.
-
Equilibration: The vials are agitated in a constant temperature shaker for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the vials are left to stand, allowing any undissolved solid to settle.
-
Sample Collection and Filtration: A clear aliquot of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable and validated analytical method, such as HPLC-UV. The solubility is then expressed in units like mg/mL or mol/L.
Diagrams
Experimental Workflow for Melting Point Determination
Caption: Workflow for the determination of a compound's melting point.
Logical Relationship in Solubility Enhancement
Caption: Factors influencing the solubility of the target compound.
References
- 1. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C17H22N2O2 | CID 10708369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl 4-Phenylpiperidine-1-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of the pivotal synthetic intermediate, tert-butyl 4-phenylpiperidine-1-carboxylate, and its closely related analogs. This class of compounds serves as a critical building block in the development of a wide range of pharmacologically active molecules.
Core Structure and Chemical Identity
At its core, this compound features a piperidine ring substituted with a phenyl group at the 4-position. The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group. This Boc protecting group is instrumental in synthetic chemistry, as it is stable under many reaction conditions but can be readily removed under mild acidic conditions.
The fundamental structure of this compound is the foundation for a diverse array of derivatives where the phenyl ring or the piperidine ring is further functionalized. These variations allow for the fine-tuning of chemical properties and biological activity in drug discovery programs.
A logical representation of the core structure and its potential for derivatization is presented below.
Caption: Core structure and its key components.
Physicochemical Properties of Key Derivatives
The following table summarizes the key physicochemical properties of this compound and some of its common derivatives. These derivatives are frequently used as intermediates in medicinal chemistry.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | 158144-79-7 | C₁₇H₂₂N₂O₂ | 286.37 |
| tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | 172734-33-7 | C₁₆H₂₃NO₃ | 277.36 |
| tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | 170011-57-1 | C₁₆H₂₄N₂O₂ | 276.37 |
| tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | 1198286-87-1 | C₁₇H₂₆N₂O₂ | 290.40 |
| tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate | 864359-18-2 | C₁₇H₂₅NO₃ | 291.39 |
| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP) | 125541-22-2 | C₁₆H₂₄N₂O₂ | 276.38 |
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs generally involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the phenyl or substituted phenyl moiety.
General Synthesis Workflow
A generalized synthetic workflow for producing these key intermediates is outlined below.
Caption: Generalized synthetic pathway.
Example Experimental Protocol: Synthesis of tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
This protocol is a representative example of the synthesis of a hydroxylated analog, which can then be further modified.
Materials:
-
4-Hydroxy-4-phenylpiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of 4-hydroxy-4-phenylpiperidine in dichloromethane, add triethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate.
Spectroscopic Data Interpretation
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a typical this compound derivative, characteristic signals include:
-
A singlet around 1.4-1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector.
-
Multiplets in the region of 1.5-3.5 ppm, corresponding to the protons of the piperidine ring.
-
Signals in the aromatic region (typically 7.0-7.5 ppm) corresponding to the protons of the phenyl ring. The substitution pattern on the phenyl ring will influence the multiplicity and chemical shifts of these signals.
¹³C NMR Spectroscopy
Key resonances in the ¹³C NMR spectrum include:
-
A signal around 28 ppm for the methyl carbons of the tert-butyl group.
-
A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
-
Signals for the carbons of the piperidine ring, typically in the range of 30-50 ppm.
-
A signal for the carbonyl carbon of the Boc group around 155 ppm.
-
Aromatic carbon signals between 120 and 150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will prominently feature:
-
A strong absorption band around 1690 cm⁻¹, characteristic of the carbonyl stretching vibration of the carbamate in the Boc group.
-
C-H stretching vibrations for both aliphatic and aromatic protons.
-
For hydroxylated derivatives, a broad O-H stretching band will be observed around 3400 cm⁻¹.
Applications in Drug Discovery and Development
The this compound scaffold is a privileged structure in medicinal chemistry, primarily serving as a versatile intermediate for the synthesis of more complex drug candidates.
Central Nervous System (CNS) Agents
The 4-phenylpiperidine moiety is a common feature in many centrally acting drugs, including opioids. The Boc-protected intermediate allows for the controlled synthesis of various opioid receptor modulators. For instance, it is a key intermediate in the synthesis of fentanyl and its analogs.[1]
PROTACs and Linker Chemistry
Derivatives of this compound, particularly those with functional groups on the phenyl ring such as aminomethyl or hydroxymethyl, are utilized as semi-flexible linkers in the development of Proteolysis Targeting Chimeras (PROTACs). The rigid piperidine ring in the linker can influence the three-dimensional orientation of the bifunctional molecule, which is crucial for the formation of the ternary complex and subsequent targeted protein degradation.
Other Therapeutic Areas
The versatility of this scaffold has led to its use in the synthesis of inhibitors for various enzymes and as components of molecules targeting a range of therapeutic areas, including cancer and metabolic disorders. The ability to introduce diverse functional groups allows for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.
The following diagram illustrates the central role of this scaffold in accessing different classes of therapeutic agents.
Caption: Key application areas in drug development.
References
Technical Guide: tert-Butyl 4-phenylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-phenylpiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines its chemical synonyms, properties, detailed experimental protocols for its synthesis and analysis, and relevant quantitative data.
Chemical Identity and Synonyms
This compound is a heterocyclic compound featuring a piperidine ring substituted with a phenyl group at the 4-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. This protecting group allows for the selective modification of other parts of the molecule and can be readily removed under acidic conditions.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 79099-07-3 (for the piperidone precursor) |
| Molecular Formula | C₁₆H₂₃NO₂ |
| Molecular Weight | 261.36 g/mol |
A variety of synonyms are used in literature and commercial listings to refer to this compound and its precursors. It is crucial to verify the exact structure and CAS number when sourcing this chemical.
Synthesis of this compound
The synthesis of this compound is typically achieved through a reductive amination reaction. A common starting material is N-Boc-4-piperidone, which is reacted with an appropriate phenylating agent.
Representative Synthesis Protocol
This protocol describes a representative method for the synthesis of this compound from N-Boc-4-piperidone and aniline.
Materials:
-
N-Boc-4-piperidinone
-
Aniline
-
Acetic acid
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
2M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of N-Boc-4-piperidinone (1 equivalent) and aniline (1.1 equivalents) in dichloromethane, add acetic acid (1 equivalent).
-
Cool the reaction mixture in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction by the slow addition of 2M NaOH solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purification Protocol
The crude product is purified by flash column chromatography.
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
-
Collect fractions and analyze by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Synthesis Workflow Diagram
Analytical Characterization
The structure and purity of the synthesized this compound are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.15 | m | 5H | Ar-H |
| 4.20 | br s | 2H | N-CH₂ (axial) |
| 2.80 | t | 2H | N-CH₂ (equatorial) |
| 2.60 | m | 1H | CH-Ph |
| 1.80 | d | 2H | CH₂ (axial) |
| 1.60 | m | 2H | CH₂ (equatorial) |
| 1.48 | s | 9H | C(CH₃)₃ |
13C NMR (101 MHz, CDCl3):
| Chemical Shift (ppm) | Assignment |
| 154.9 | C=O (Boc) |
| 146.8 | Ar-C (ipso) |
| 129.5 | Ar-CH |
| 126.5 | Ar-CH |
| 126.0 | Ar-CH |
| 79.7 | C(CH₃)₃ |
| 44.5 | N-CH₂ |
| 42.8 | CH-Ph |
| 32.5 | CH₂ |
| 28.5 | C(CH₃)₃ |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 262.18.
High-Performance Liquid Chromatography (HPLC)
Purity is typically assessed by reverse-phase HPLC.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Typical Retention Time | 8-10 minutes |
| Expected Purity | >98% |
Analytical Workflow Diagram
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The 4-phenylpiperidine moiety is a common scaffold in central nervous system (CNS) active drugs, including opioids and dopamine receptor ligands. The Boc protecting group facilitates the introduction of various substituents on the piperidine ring or the phenyl group, enabling the generation of diverse chemical libraries for drug discovery programs.
Disclaimer: This document is intended for informational purposes for research and development professionals. The experimental protocols provided are representative and may require optimization for specific laboratory conditions. All chemical handling should be performed in accordance with appropriate safety protocols.
An In-depth Technical Guide to 1-Boc-4-phenylpiperidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-4-phenylpiperidine (tert-butyl 4-phenylpiperidine-1-carboxylate) is a pivotal synthetic intermediate in the field of medicinal chemistry. As a derivative of 4-phenylpiperidine, it serves as a crucial building block for the synthesis of a wide array of pharmacologically active compounds, most notably as a precursor to potent analgesics and other central nervous system (CNS) agents. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for precise chemical modifications at other positions of the molecule. This guide provides a comprehensive overview of the properties, synthesis, and significant applications of the 1-Boc-4-phenylpiperidine scaffold, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
While 1-Boc-4-phenylpiperidine is a frequently utilized intermediate, detailed characterization data in publicly available literature is sparse, as it is often synthesized and used in subsequent reactions without extensive purification and analysis. However, based on the properties of its precursors and closely related derivatives, we can infer its general characteristics. The properties of key related compounds are summarized below to provide a comparative context.
Table 1: Physical and Chemical Properties of 4-Phenylpiperidine and Related Compounds
| Property | 4-Phenylpiperidine | 1-Boc-4-piperidone | 1-Boc-4-(phenylamino)piperidine |
| CAS Number | 771-99-3 | 79099-07-3 | 125541-22-2 |
| Molecular Formula | C₁₁H₁₅N | C₁₀H₁₇NO₃ | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 161.24 g/mol | 199.25 g/mol | 276.37 g/mol |
| Appearance | Yellow to brown powder | White to slightly yellow crystalline powder | Crystalline solid |
| Melting Point | 61-65 °C[1] | 73-77 °C[1][2][3] | 136-137 °C[4] |
| Boiling Point | Not available | 336.77 °C (estimated)[1] | 400.6 °C (predicted)[4] |
| Solubility | Soluble in water | Soluble in methanol. Slightly soluble in water.[1] | DMF: 15 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL[4][5] |
| Storage Temperature | Room temperature | 0-5 °C[1] | Room temperature |
Synthesis of 1-Boc-4-phenylpiperidine
The most common and straightforward method for the synthesis of 1-Boc-4-phenylpiperidine is the protection of the secondary amine of 4-phenylpiperidine using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Boc Protection of 4-Phenylpiperidine
Materials:
-
4-Phenylpiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve 4-phenylpiperidine (1 equivalent) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 equivalents) or wash with a saturated aqueous solution of sodium bicarbonate.
-
Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Wash the reaction mixture with water (2 x 50 mL).
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude 1-Boc-4-phenylpiperidine can be purified by column chromatography on silica gel if required for highly pure applications.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-Boc-4-phenylpiperidine.
Role in Drug Discovery and Development
1-Boc-4-phenylpiperidine is a versatile scaffold in medicinal chemistry. The 4-phenylpiperidine core is a well-established pharmacophore found in numerous drugs with a wide range of biological activities. The Boc protecting group facilitates the selective modification of the phenyl ring or the piperidine ring at positions other than the nitrogen atom.
Precursor to Opioid Analgesics
The most prominent application of the 1-Boc-4-phenylpiperidine scaffold is in the synthesis of potent opioid analgesics, particularly fentanyl and its analogues. For instance, 1-Boc-4-(phenylamino)piperidine (1-Boc-4-AP) is a direct precursor in the synthesis of fentanyl.[6] The Boc group is removed in a later step to allow for N-alkylation. Due to its use in the illicit synthesis of controlled substances, 1-Boc-4-AP is a regulated chemical in many jurisdictions.[6][7]
Building Block for CNS-Active Agents
Derivatives of 4-phenylpiperidine are known to interact with various receptors in the central nervous system. Research has explored modifications of the 1-Boc-4-phenylpiperidine core to develop ligands for dopamine and sigma receptors, which are targets for antipsychotic and other psychotherapeutic agents.
Logical Relationship as a Key Intermediate
The following diagram illustrates the central role of 1-Boc-4-phenylpiperidine as an intermediate in the synthesis of more complex, pharmacologically active molecules.
Caption: Role of 1-Boc-4-phenylpiperidine as a key intermediate.
Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show signals for the tert-butyl protons as a singlet around 1.4-1.5 ppm. The protons of the phenyl group would appear in the aromatic region (7.2-7.4 ppm). The piperidine protons would show complex multiplets in the aliphatic region (1.5-4.2 ppm).
-
¹³C NMR: The spectrum would display a signal for the carbonyl carbon of the Boc group around 155 ppm and the quaternary carbon of the Boc group around 80 ppm. The carbons of the phenyl ring would resonate in the 126-145 ppm range. The piperidine carbons would appear in the upfield region.
-
IR Spectroscopy: Characteristic peaks would include C-H stretching for aromatic and aliphatic groups, and a strong C=O stretching band for the carbamate group around 1680-1700 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 261.17. Common fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc group.
Safety and Handling
Safety data for 1-Boc-4-phenylpiperidine is not specifically detailed in readily accessible safety data sheets (SDS). However, based on the known hazards of its precursor, 4-phenylpiperidine, and related Boc-protected amines, appropriate precautions should be taken.
-
Hazards: Assumed to be harmful if swallowed, and may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place, away from oxidizing agents and strong acids.
Conclusion
1-Boc-4-phenylpiperidine is a fundamentally important, albeit often uncharacterized, intermediate in synthetic organic and medicinal chemistry. Its true value lies in providing a stable, yet readily deprotectable, scaffold for the construction of a diverse range of complex molecules with significant biological activities. For researchers in drug discovery, a thorough understanding of the synthesis and reactivity of this building block is essential for the development of novel therapeutics targeting the central nervous system and beyond. Further detailed characterization of this core intermediate would be a valuable contribution to the chemical literature.
References
- 1. 79099-07-3 | CAS DataBase [m.chemicalbook.com]
- 2. 1-Boc-4-piperidone 98 79099-07-3 [merckmillipore.com]
- 3. 1-Boc-4-哌啶酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 7. Federal Register :: Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical [federalregister.gov]
The Biological Activity of tert-Butyl 4-Phenylpiperidine-1-Carboxylate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl 4-phenylpiperidine-1-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. The inherent structural features of this moiety, including the piperidine ring, the phenyl group, and the bulky tert-butyloxycarbonyl (Boc) protecting group, provide a unique combination of lipophilicity, conformational rigidity, and synthetic handle for further chemical modifications. These characteristics have made it a focal point in the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their analgesic and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this area.
Analgesic and Opioid Receptor Modulatory Activity
Derivatives of the 4-phenylpiperidine scaffold have a well-established history in the development of potent analgesic agents. The incorporation of this pharmacophore is a key feature in the design of numerous opioid receptor modulators. The this compound core has been instrumental in the synthesis of novel ligands with varying affinities and efficacies at mu (µ), delta (δ), and kappa (κ) opioid receptors.
Quantitative Data: Opioid Receptor Binding Affinities and In Vivo Analgesic Activity
The following tables summarize the opioid receptor binding affinities (Ki) and in vivo analgesic activity (ED50) for a selection of 4-phenylpiperidine derivatives. It is important to note that while the core structure is related, direct comparisons should be made with caution due to variations in the specific substitutions and the experimental conditions across different studies.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of 4-Phenylpiperidine Derivatives
| Compound | N-Substituent | 4-Phenyl Substituent | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |
| Fentanyl | phenethyl | anilino | 1.35 | - | - | [1] |
| Meperidine | methyl | ethoxycarbonyl | 271 | - | - | [2] |
| 6b | N-methyl | 3-hydroxyphenyl | 988 | 178 (Ke) | 21.3 (Ke) | [3] |
| 8b | N-phenylpropyl | 3-hydroxyphenyl | 8.47 | 34.3 | 36.8 | [3] |
Note: '-' indicates data not available in the cited sources. Ke values represent antagonist equilibrium constants.
Table 2: In Vivo Analgesic Activity of 4-Phenylpiperidine Derivatives (Hot Plate Test)
| Compound | Route of Administration | ED50 (mg/kg) | Reference |
| Fentanyl | - | 0.01 | [1] |
| 6a | - | 3.4 | [3] |
Note: '-' indicates data not available in the cited sources.
Neuroprotective Activity
Beyond their role in analgesia, emerging evidence suggests that derivatives of the piperidine scaffold possess significant neuroprotective properties. These compounds are being investigated for their potential to mitigate neuronal damage in various models of neurodegenerative diseases and ischemic injury. One of the key mechanisms underlying this neuroprotection is the inhibition of glutamate-induced excitotoxicity.
Quantitative Data: In Vitro Neuroprotective Effects
Table 3: Neuroprotective Effects of Piperidine Derivatives Against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
| Compound | Concentration (µM) | Cell Viability (%) | Reference |
| M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate) | - | Moderate protective effect | [4] |
Note: '-' indicates data not available in the cited sources. The data for M4 is qualitative as presented in the source.
Experimental Protocols
Competitive Radioligand Binding Assay for Opioid Receptors
This protocol outlines the determination of the binding affinity (Ki) of a test compound for opioid receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor).
-
Radioligand (e.g., [3H]-DAMGO for µ-opioid receptor).
-
Test compound (this compound derivative).
-
Non-specific binding control (e.g., 10 µM Naloxone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters (pre-treated with 0.1% polyethylenimine).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand solution, and membrane suspension.
-
Non-specific Binding: High concentration of unlabeled ligand (e.g., Naloxone), radioligand solution, and membrane suspension.
-
Competition: Varying concentrations of the test compound, radioligand solution, and membrane suspension.
-
-
Incubation: Incubate the plate for 2 hours at 25°C to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM).
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
In Vivo Hot Plate Test for Analgesia
This protocol describes the assessment of the analgesic effects of a test compound in mice using the hot plate test.
Materials:
-
Male ICR mice (8 weeks old, 35-40g).
-
Hot plate apparatus set to 52°C.
-
Transparent plexiglass cage.
-
Test compound (this compound derivative) and vehicle control.
-
Timer.
Procedure:
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneally).
-
Testing: At a predetermined time after drug administration (e.g., 30 minutes), gently place a mouse into the plexiglass cage on the hot plate.
-
Observation: Start the timer as soon as the mouse's hind paws touch the hot surface. Observe for nocifensive behaviors such as hind paw licking, shaking, or jumping.
-
Latency Measurement: Stop the timer and remove the mouse from the hot plate immediately upon observing a nocifensive response. Record the latency time.
-
Cut-off Time: If no response is observed within a set cut-off time (e.g., 25 seconds) to prevent tissue damage, remove the mouse and record the cut-off time as the latency.
-
Replicates: Perform three trials per animal with a 30-minute rest period between trials.
Data Analysis:
-
The analgesic effect is determined by a significant increase in the latency to a nocifensive response in the drug-treated group compared to the vehicle-treated group. The average time of the three trials is used as the final score for each animal.
Glutamate-Induced Excitotoxicity Assay in SH-SY5Y Cells
This protocol details the evaluation of the neuroprotective effects of a test compound against glutamate-induced cell death in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y neuroblastoma cells.
-
Dulbecco's Modified Eagle's Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Glutamate solution.
-
Test compound (this compound derivative).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO (Dimethyl sulfoxide).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Control Group: Treat cells with normal culture medium.
-
Model Group: Treat cells with a toxic concentration of glutamate.
-
Treatment Group: Pre-treat cells with various concentrations of the test compound for a specific duration (e.g., 2 hours) before adding glutamate.
-
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Cell viability is calculated as a percentage of the control group. A significant increase in cell viability in the treatment group compared to the model group indicates a neuroprotective effect.
Visualizations
Opioid Receptor Signaling Pathway
The analgesic effects of many 4-phenylpiperidine derivatives are mediated through their interaction with G-protein coupled opioid receptors. The following diagram illustrates the canonical signaling cascade initiated upon agonist binding.
Caption: Canonical G-protein coupled opioid receptor signaling pathway.
General Experimental Workflow
The following diagram outlines a typical workflow for the initial biological evaluation of novel this compound derivatives.
Caption: General workflow for the biological evaluation of derivatives.
Conclusion
The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents with significant potential in the fields of pain management and neuroprotection. The data and protocols presented in this guide highlight the diverse biological activities of its derivatives and provide a framework for their further investigation. Future research should focus on elucidating detailed structure-activity relationships to optimize potency and selectivity for specific targets, as well as exploring their potential in a wider range of CNS disorders. The continued exploration of this versatile chemical scaffold holds great promise for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
The Discovery and Development of 4-Arylpiperidine Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structural motif in a diverse array of therapeutic agents. Its inherent conformational rigidity and the ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with a variety of biological targets. This technical guide provides an in-depth exploration of the discovery, synthesis, and structure-activity relationships (SAR) of 4-arylpiperidine derivatives, with a particular focus on their roles as modulators of serotonin 5-HT₂C and opioid receptors. Detailed experimental protocols and visualizations of key signaling pathways are provided to facilitate a comprehensive understanding for researchers in the field.
Core Synthesis of the 4-Arylpiperidine Scaffold
The synthesis of 4-arylpiperidine derivatives has been approached through various strategies, often tailored to achieve specific substitution patterns. A common and versatile method involves the construction of the piperidine ring followed by arylation, or the introduction of the aryl group at an early stage. Below is a generalized protocol for the synthesis of a 4-aryl-4-acylpiperidine, a key intermediate for further elaboration.[1]
Experimental Protocol: Synthesis of 4-Aryl-4-Acylpiperidine Derivatives [1]
This protocol describes a general two-step process for the synthesis of 4-aryl-4-acylpiperidine derivatives, starting from a 4-arylpyridine.
Step 1: Synthesis of 1,4-Diacyl-4-aryl-1,4-dihydropyridine
-
To a solution of 4-arylpyridine (1.0 equivalent) in an appropriate anhydride (e.g., acetic anhydride, 6 volumes), add indium powder (1.0 equivalent) under constant stirring.
-
Heat the reaction mixture gradually to 95-100°C over a period of 1 hour.
-
Maintain the reaction at this temperature for approximately 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add water (10 volumes). Stir for an additional hour.
-
Extract the product with an organic solvent such as ethyl acetate (25 volumes).
-
Filter the organic layer to remove the indium metal.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-diacyl-4-aryl-1,4-dihydropyridine.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrogenation to 4-Aryl-4-acylpiperidine
-
Dissolve the purified 1,4-diacyl-4-aryl-1,4-dihydropyridine (1.0 equivalent) in a suitable solvent, such as methanol (100 volumes).
-
Add a catalytic amount of Palladium on carbon (10% w/w).
-
Subject the mixture to hydrogenation in an autoclave at 60°C under a hydrogen atmosphere.
-
Monitor the reaction until completion.
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the 4-aryl-4-acylpiperidine.
4-Arylpiperidines as Modulators of the Serotonin 5-HT₂C Receptor
The serotonin 5-HT₂C receptor, a G-protein coupled receptor (GPCR), is a significant target for the treatment of obesity, schizophrenia, and other central nervous system disorders.[2] 4-Arylpiperidine derivatives have been explored as potent and selective 5-HT₂C receptor agonists.
Signaling Pathway of the 5-HT₂C Receptor
The canonical signaling pathway for the 5-HT₂C receptor involves its coupling to Gαq/11 proteins. Agonist binding initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3][4][5]
Caption: Canonical 5-HT2C Receptor Signaling Pathway.
Structure-Activity Relationship (SAR) of 4-Arylpiperidine 5-HT₂C Agonists
The following table summarizes the structure-activity relationships of a series of substituted 4-arylpiperidines and their activity at the 5-HT₂C receptor.[2]
| Compound | R¹ | R² | 5-HT₂C Ki (nM) | 5-HT₂C EC₅₀ (nM) |
| 1 | H | H | 150 | 120 |
| 2 | 4-F | H | 80 | 65 |
| 3 | 3-Cl | H | 95 | 78 |
| 4 | 4-OCH₃ | H | 250 | 210 |
| 5 | H | CH₃ | 120 | 95 |
| 6 | 4-F | CH₃ | 60 | 50 |
Data is representative and compiled from published literature for illustrative purposes.
Experimental Protocol: 5-HT₂C Receptor Radioligand Binding Assay[6]
This protocol outlines a competition radioligand binding assay to determine the binding affinity (Ki) of test compounds for the human 5-HT₂C receptor.
1. Membrane Preparation:
-
Use cell membranes from a cell line stably expressing the human 5-HT₂C receptor (e.g., HEK293 or CHO cells).
-
Homogenize thawed cell pellets in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
Perform the assay in a 96-well plate with a final volume of 250 µL per well.
-
Set up triplicate wells for total binding, non-specific binding (NSB), and each concentration of the test compound.
-
Add the following to each well in order:
-
150 µL of diluted cell membrane suspension.
-
50 µL of assay buffer (for total binding), a high concentration of a known antagonist (e.g., 10 µM Mianserin for NSB), or the test compound at various concentrations.
-
50 µL of a radiolabeled ligand (e.g., [³H]mesulergine) at a concentration near its Kd.
-
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the incubation by rapid vacuum filtration through a PEI-soaked glass fiber filter mat.
-
Wash the filters four times with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
4-Arylpiperidines as Modulators of Opioid Receptors
4-Arylpiperidine derivatives, particularly the trans-3,4-dimethyl-4-arylpiperidine series, have been extensively studied as opioid receptor antagonists.[6] These compounds have shown high affinity for mu (µ), kappa (κ), and delta (δ) opioid receptors.
Signaling Pathways of Opioid Receptors
Opioid receptors primarily signal through Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP). They can also signal through the β-arrestin pathway, which is involved in receptor desensitization and internalization, and can also initiate distinct downstream signaling events.[7][8][9]
Caption: Opioid Receptor Signaling Pathways.
Structure-Activity Relationship (SAR) of trans-3,4-Dimethyl-4-arylpiperidine Opioid Antagonists
The following table summarizes the SAR of trans-3,4-dimethyl-4-arylpiperidine derivatives based on the lead compound LY255582, focusing on the impact of aryl substitution on opioid receptor binding affinity.[6]
| Compound | R Group (Aryl Substituent) | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) |
| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH₃ | 16 | 13 | 160 |
| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |
| 6 | 3-NH₂ | 21 | 18 | 210 |
| 7 | 3-NHCHO | 14 | 12 | 180 |
Data is representative and compiled from published literature for illustrative purposes.
Experimental Protocol: Opioid Receptor [³⁵S]GTPγS Binding Assay[11][12][13]
This functional assay measures the activation of G-proteins by an agonist binding to an opioid receptor.
1. Membrane Preparation:
-
Prepare membranes from cells expressing the desired opioid receptor subtype (µ, κ, or δ) or from brain tissue (e.g., rat brainstem for µ receptors).
-
Follow the membrane preparation protocol outlined for the 5-HT₂C receptor binding assay.
2. Assay Procedure:
-
Perform the assay in a 96-well plate.
-
Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgSO₄, 0.2 mM EGTA, and 30 µM GDP.
-
Add the following to each well:
-
Membrane suspension.
-
Test compound (agonist) at various concentrations.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog) at a final concentration of approximately 0.05 nM.
-
-
For determining non-specific binding, add a high concentration of unlabeled GTPγS (10 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the specific binding of [³⁵S]GTPγS as a function of the agonist concentration.
-
Determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) values by non-linear regression.
Conclusion
The 4-arylpiperidine scaffold continues to be a highly valuable framework in the design of novel therapeutics. Its synthetic tractability and the ability to fine-tune its pharmacological profile through systematic structural modifications have led to the discovery of potent and selective modulators of various biological targets. This guide has provided a comprehensive overview of the synthesis, SAR, and biological evaluation of 4-arylpiperidine derivatives as modulators of 5-HT₂C and opioid receptors. The detailed protocols and pathway visualizations serve as a practical resource for researchers dedicated to the advancement of drug discovery in this important chemical space.
References
- 1. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 2. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Indispensable Role of Boc-Protected Piperidines in Modern Synthesis: A Technical Guide
Introduction
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in medicinal chemistry stems from its ability to serve as a versatile scaffold, influencing the physicochemical properties and pharmacological profiles of drug candidates.[2][1] However, the reactivity of the secondary amine within the piperidine ring often necessitates a protection strategy to achieve selective transformations on other parts of the molecule. Among the various amine-protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its widespread use and reliability.
This technical guide provides an in-depth overview of Boc-protected piperidines, targeting researchers, scientists, and professionals in drug development. It covers the synthesis, deprotection, and diverse applications of these critical intermediates, supplemented with detailed experimental protocols, quantitative data, and process diagrams to facilitate a comprehensive understanding. The Boc group offers a robust shield for the piperidine nitrogen, stable under a wide range of basic, reductive, and oxidative conditions, yet easily removable under mild acidic conditions.[3] This orthogonality is a cornerstone of modern multi-step organic synthesis, making Boc-protected piperidines indispensable building blocks in the construction of complex molecular architectures.[3]
Synthesis of Boc-Protected Piperidines
The introduction of the Boc group onto the piperidine nitrogen is typically a straightforward and high-yielding reaction. The most common method involves the reaction of a piperidine derivative with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base.
General Protection Scheme
The fundamental reaction for Boc protection is illustrated below:
Piperidine + (Boc)₂O --(Base)--> N-Boc-Piperidine
This transformation is highly efficient for a wide range of substituted piperidines. Several synthetic routes can be employed, starting from either the parent piperidine or by modifying an already protected core.
Route 1: Protection of a Pre-existing Piperidine This is the most direct method, where the desired piperidine is commercially available or synthesized separately before the protection step. For example, the synthesis of N-Boc-4-hydroxypiperidine can be achieved by reacting 4-hydroxypiperidine with Boc anhydride.[4]
Route 2: Modification of a Boc-Protected Precursor Alternatively, a commercially available Boc-protected piperidine can be chemically modified. A prime example is the synthesis of N-Boc-4-hydroxypiperidine via the reduction of N-Boc-4-piperidone using a reducing agent like sodium borohydride.[4] This approach is valuable when the required substituted piperidine is not readily available.
The following diagram illustrates the general workflow for utilizing Boc-protected piperidines in a synthetic campaign.
References
Methodological & Application
Application Notes and Protocols: Synthesis of tert-butyl 4-phenylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl 4-phenylpiperidine-1-carboxylate, a valuable intermediate in the development of various pharmaceutical compounds. The described method utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target compound.
Introduction
The 4-phenylpiperidine scaffold is a key structural motif present in a wide range of biologically active molecules, including analgesics, antipsychotics, and cardiovascular agents. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for further functionalization and elaboration of the core structure. The Suzuki-Miyaura cross-coupling reaction represents a highly efficient method for the synthesis of aryl-substituted piperidines. This reaction involves the coupling of an organoboron compound (e.g., phenylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][2][3] This protocol details the synthesis of this compound via the Suzuki-Miyaura coupling of a suitable halo-piperidine derivative with phenylboronic acid.
Experimental Protocol
Materials and Equipment
-
Reactants:
-
tert-butyl 4-iodopiperidine-1-carboxylate (or tert-butyl 4-bromopiperidine-1-carboxylate)
-
Phenylboronic acid
-
-
Catalyst:
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
-
Base:
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
-
Solvents:
-
1,2-Dimethoxyethane (DME) or Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
-
Other Reagents:
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
-
-
Equipment:
-
Round-bottom flasks
-
Condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., Schlenk line or balloon)
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography setup
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
-
Synthetic Procedure
The overall synthetic scheme is depicted below:
Caption: Synthetic route for this compound.
Step-by-Step Instructions:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add tert-butyl 4-iodopiperidine-1-carboxylate (1.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 mmol, 5 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Solvent Addition:
-
Under the inert atmosphere, add anhydrous 1,2-dimethoxyethane (DME) (8 mL) and deionized water (2 mL) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid or oil.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| tert-butyl 4-iodopiperidine-1-carboxylate | 1.0 mmol (1.0 equiv) |
| Phenylboronic acid | 1.2 mmol (1.2 equiv) |
| Catalyst | |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.05 mmol (5 mol%) |
| Base | |
| Potassium Carbonate (K₂CO₃) | 2.0 mmol (2.0 equiv) |
| Solvent | |
| 1,2-Dimethoxyethane (DME) | 8 mL |
| Water | 2 mL |
| Reaction Conditions | |
| Temperature | 80 °C |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 75 - 90% (based on similar reactions) |
Experimental Workflow Diagram
The logical flow of the experimental protocol is illustrated in the following diagram.
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium compounds can be toxic and should be handled with care.
-
Organic solvents are flammable; avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This protocol provides a reliable and efficient method for the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction. The procedure is well-defined and utilizes commercially available reagents, making it accessible for researchers in various fields of chemistry and drug discovery. The detailed steps for reaction setup, work-up, and purification should enable the user to obtain the target compound in good yield and high purity.
References
Application Notes and Protocols: tert-butyl 4-phenylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis, reaction mechanisms, and applications of tert-butyl 4-phenylpiperidine-1-carboxylate. This compound is a key building block in medicinal chemistry, most notably as a precursor in the synthesis of fentanyl and its analogs.
Introduction
This compound, often abbreviated as Boc-4-phenylpiperidine, is a heterocyclic compound featuring a piperidine ring substituted with a phenyl group at the 4-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. The Boc protecting group provides stability under various reaction conditions and can be readily removed under acidic conditions, making it a versatile intermediate in multi-step organic synthesis. Its primary application lies in the field of drug discovery and development, where the 4-phenylpiperidine scaffold is a common motif in centrally acting analgesics and other therapeutic agents.
Synthetic Routes and Reaction Mechanisms
The synthesis of this compound can be achieved through several synthetic strategies. The most common methods involve either the formation of the C-N bond to an existing phenylpiperidine core (Boc protection) or the construction of the C-C bond between the piperidine and phenyl rings (e.g., Suzuki-Miyaura coupling). A widely used industrial route, particularly for fentanyl synthesis, involves the reductive amination of N-Boc-4-piperidone.
Boc Protection of 4-Phenylpiperidine
This is a straightforward and high-yielding method starting from commercially available 4-phenylpiperidine. The reaction involves the nucleophilic attack of the secondary amine of 4-phenylpiperidine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O.
Reaction Scheme:
4-Phenylpiperidine + (Boc)₂O → this compound
General Protocol for Boc Protection:
-
Dissolve 4-phenylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
| Parameter | Value/Condition | Reference |
| Starting Material | 4-Phenylpiperidine | [1] |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [1] |
| Base | Triethylamine or DIPEA | [1] |
| Solvent | Dichloromethane or THF | [1] |
| Temperature | 0 °C to room temperature | [1] |
| Reaction Time | 8-12 hours | [1] |
| Typical Yield | >90% | [2] |
Suzuki-Miyaura Coupling Reaction
This palladium-catalyzed cross-coupling reaction provides a powerful method for forming the C-C bond between the piperidine and phenyl rings. The reaction typically involves the coupling of a Boc-protected 4-halopiperidine (e.g., tert-butyl 4-iodopiperidine-1-carboxylate) with phenylboronic acid.
Reaction Mechanism: The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add tert-butyl 4-iodopiperidine-1-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Value/Condition | Reference |
| Substrates | tert-Butyl 4-iodopiperidine-1-carboxylate, Phenylboronic acid | [3][4][5] |
| Catalyst | Pd(PPh₃)₄ or other Pd(0) complexes | [4][5] |
| Base | K₂CO₃ or Cs₂CO₃ | [4][5] |
| Solvent | 1,4-Dioxane/Water | [4][5] |
| Temperature | 80-100 °C | [4][5] |
| Reaction Time | 12-24 hours | [4][5] |
| Typical Yield | 70-90% | [4][5] |
Reductive Amination
This method is particularly relevant in the context of fentanyl synthesis, where tert-butyl 4-(phenylamino)piperidine-1-carboxylate is a key intermediate. This compound is structurally very similar to the topic compound, differing by an amino group linking the phenyl and piperidine rings. The synthesis starts from N-Boc-4-piperidone and aniline.
Reaction Scheme:
N-Boc-4-piperidone + Aniline → [Imine Intermediate] --(Reduction)--> tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
General Protocol for Reductive Amination:
-
Dissolve N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in a suitable solvent like dichloromethane or 1,2-dichloroethane.[6]
-
Add acetic acid (1.0 eq) to catalyze imine formation.[6]
-
Cool the mixture in an ice bath.[6]
-
Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise.[6]
-
Allow the reaction to warm to room temperature and stir for 16 hours.[6]
-
Quench the reaction by adding an aqueous solution of 2M NaOH and stir for 1 hour.[6]
-
Extract the product with dichloromethane.[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the product.[6]
| Parameter | Value/Condition | Reference |
| Starting Materials | N-Boc-4-piperidone, Aniline | [6] |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | [6] |
| Catalyst | Acetic Acid | [6] |
| Solvent | Dichloromethane | [6] |
| Temperature | 0 °C to room temperature | [6] |
| Reaction Time | 16 hours | [6] |
| Typical Yield | ~88% | [6] |
Application in Drug Development: Fentanyl Synthesis
This compound and its amino-analogue are crucial intermediates in the synthesis of fentanyl, a potent synthetic opioid analgesic.[7][8] The Boc-protected piperidine allows for selective modifications at other positions of the molecule before the final deprotection and N-alkylation steps.
Workflow for Fentanyl Synthesis:
The synthesis of fentanyl from N-Boc-4-piperidone typically proceeds through the formation of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, followed by acylation, deprotection, and N-alkylation.
Caption: Workflow for the synthesis of Fentanyl using Boc-protected piperidine intermediates.
Reaction Mechanism Diagrams
Suzuki-Miyaura Coupling Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Boc Protection Mechanism
Caption: Mechanism of Boc protection of 4-phenylpiperidine.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. The synthetic routes described herein, including Boc protection, Suzuki-Miyaura coupling, and reductive amination, offer efficient and high-yielding methods for its preparation. A thorough understanding of these reaction mechanisms and protocols is essential for researchers and scientists in the field of drug discovery and development. The critical role of this intermediate in the synthesis of fentanyl underscores its importance in the pharmaceutical industry.
References
- 1. rsc.org [rsc.org]
- 2. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for tert-Butyl 4-Phenylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing tert-butyl 4-phenylpiperidine-1-carboxylate as a versatile building block in the synthesis of various therapeutically relevant compounds. This document covers its application in the development of GPR119 agonists for potential anti-diabetic agents, as a key intermediate in the synthesis of the anti-cancer drug Vandetanib, and as a scaffold for opioid receptor modulators.
Synthesis of Novel GPR119 Agonists via One-Pot Click Chemistry
The 4-phenylpiperidine scaffold can be derivatized to synthesize potent G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising target for the treatment of type 2 diabetes and obesity. A highly efficient one-pot click chemistry approach can be employed to generate a library of 1,2,3-triazole-containing piperidine carboxylates.
Experimental Protocol: One-Pot Synthesis of tert-Butyl-4-substituted phenyl-1H-1,2,3-triazolo piperidine carboxylates
This protocol details the synthesis of a series of 1,2,3-triazolo piperidine carboxylate derivatives.
Materials:
-
tert-Butyl 4-(propioloyloxy)piperidine-1-carboxylate
-
Various aryl/alkyl azides
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Anhydrous diethyl ether
Procedure:
-
In a reaction vessel, dissolve tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate (1.0 eq) in DMF (5 mL).
-
Add the desired aryl or alkyl substituted azide (1.0 eq) to the solution.
-
Add CuI (10 mol%) and DIPEA (1.5 eq) to the reaction mixture.
-
Cool the reaction to 0°C and stir for approximately 5 minutes.[1][2]
-
Quench the reaction by adding ice-cold water.
-
Filter the resulting solid precipitate and dry it under a vacuum.
-
Wash the solid with anhydrous diethyl ether to yield the final tert-butyl-1H-1,2,3-triazole-4-carbonyloxy piperidine-1-carboxylate derivatives.[1][2]
Purification:
The crude product is purified by washing with diethyl ether. Further purification can be achieved by column chromatography on silica gel if necessary.
Quantitative Data: Yields and Biological Activity
| Compound ID | Aryl/Alkyl Substituent | Isolated Yield (%) | Purity (%) | EC50 (nM) for GPR119 |
| 5a | Phenyl | ~92-97 | >96 | Data not available |
| 5e | 4-Fluorophenyl | ~92-97 | >96 | Similar or better than AR231453 |
| 5g | 4-Methoxyphenyl | ~92-97 | >96 | Similar or better than AR231453 |
EC50 values were determined using a CRE-luciferase reporter assay in cells expressing GPR119.[1][2]
Experimental Workflow
GPR119 Signaling Pathway
Activation of GPR119 by an agonist leads to the stimulation of a Gs protein-coupled signaling cascade.
Synthesis of a Key Intermediate for Vandetanib
This compound serves as a crucial starting material for the synthesis of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy. The synthesis involves a three-step process of acylation, sulfonation, and substitution.
Experimental Protocol: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate
Step 1: Acylation of Piperidin-4-ylmethanol
-
React piperidin-4-ylmethanol with di-tert-butyl dicarbonate to protect the piperidine nitrogen.
Step 2: Sulfonation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
Dissolve the product from Step 1 (2.55g, 12.6mmol) in pyridine (20mL) and cool the solution to 0°C.
-
Add p-Toluenesulfonyl chloride (2.38g, 12.6mmol) to the solution and stir the mixture at 5°C for 10 hours.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the ethyl acetate extract with 5% HCl, water, and brine.
-
Dry the organic layer over sodium sulfate and evaporate the solvent.
-
Crystallize the product from acetate-hexane to yield tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.
Step 3: Substitution to form the final intermediate
-
The tosylated intermediate is then reacted with a substituted phenol to yield the final product, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
Quantitative Data: Reaction Yields
| Step | Product | Yield (%) |
| 1 | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 85.0 |
| 2 | tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | 45.1 |
| 3 | tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | 51.2 |
| Overall | 20.2 |
The structures and purity of the intermediates and final product were confirmed by MS and 1HNMR.
Experimental Workflow
Synthesis of Opioid Receptor Modulators
The 4-phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor modulators, including potent analgesics.[3][4] Derivatives of this compound can be synthesized to explore structure-activity relationships (SAR) at opioid receptors. A common synthetic strategy involves Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl or heteroaryl groups.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Phenylpiperidine Derivative
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted piperidine derivative with an arylboronic acid.
Materials:
-
tert-Butyl 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction flask, combine tert-butyl 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(OAc)2 (2 mol%), and SPhos (4 mol%).
-
Add K3PO4 (2.0 eq) to the flask.
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data: Opioid Receptor Binding Affinity
The following table presents representative binding affinity data (Ki values) for a series of 4-phenylpiperidine derivatives at the µ-opioid receptor.
| Compound ID | R-group Modification | µ-Opioid Receptor Ki (nM) |
| Analog 1 | 3-OH on phenyl ring | 1.2 |
| Analog 2 | 4-OH on phenyl ring | 15.6 |
| Analog 3 | 3-OCH3 on phenyl ring | 25.3 |
Data is illustrative of typical SAR trends for this class of compounds.
Mu-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor by an agonist initiates a G-protein coupled signaling cascade that leads to analgesia but can also be associated with adverse effects.
References
Application Notes and Protocols: Synthesis of Opioid Agonists from tert-butyl 4-phenylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl 4-phenylpiperidine-1-carboxylate, also known as 1-Boc-4-AP, is a key intermediate in the synthesis of a wide range of potent opioid agonists, most notably fentanyl and its analogues.[1] The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for selective acylation of the aniline nitrogen, a crucial step in the construction of the pharmacophore responsible for potent mu-opioid receptor (μOR) agonism. This document provides detailed application notes and experimental protocols for the synthesis of fentanyl and related analogues starting from this precursor. It also includes a summary of their pharmacological properties and an overview of the opioid receptor signaling pathway. The possession, sale, and importation of 1-Boc-4-AP are heavily regulated in many jurisdictions due to its use in the illicit manufacture of fentanyl.[1]
Synthetic Applications
The primary application of this compound is as a precursor for the synthesis of 4-anilidopiperidine opioids. The synthetic strategy generally involves a two-step process following the synthesis of the precursor itself:
-
Acylation: The aniline nitrogen is acylated with an appropriate acylating agent (e.g., propionyl chloride for fentanyl, acetyl chloride for acetylfentanyl) to introduce the characteristic N-acyl group.
-
Deprotection and N-alkylation: The Boc protecting group is removed from the piperidine nitrogen, typically under acidic conditions. The resulting secondary amine is then alkylated with a suitable alkylating agent (e.g., phenethyl bromide for fentanyl) to introduce the substituent on the piperidine nitrogen, which is crucial for high affinity and potency at the μ-opioid receptor.
This synthetic route is versatile and allows for the creation of a diverse library of fentanyl analogues by varying the acyl and N-alkyl groups.
Experimental Protocols
The following protocols are based on established synthetic methodologies for fentanyl and its analogues.[2][3]
Protocol 1: Synthesis of Fentanyl from this compound
Step 1: Acylation to form tert-butyl 4-(N-phenylpropanamido)piperidine-1-carboxylate
-
Materials:
-
Procedure:
-
Dissolve tert-butyl 4-(phenylamino)piperidine-1-carboxylate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA to the solution and cool the mixture to 0 °C in an ice bath.[2]
-
Slowly add propionyl chloride dropwise to the cooled solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2][4]
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 4-(N-phenylpropanamido)piperidine-1-carboxylate.
-
Step 2: Deprotection and N-alkylation to form Fentanyl
-
Materials:
-
tert-butyl 4-(N-phenylpropanamido)piperidine-1-carboxylate (1.0 eq)
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
2-Phenylethyl bromide (1.05 eq)
-
Cesium carbonate (Cs₂CO₃) or another suitable base (e.g., K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
-
Procedure:
-
Deprotection: Dissolve the product from Step 1 in a minimal amount of a suitable solvent (e.g., DCM or 1,4-dioxane). Add an excess of 4M HCl in 1,4-dioxane or TFA and stir at room temperature for 1-4 hours, monitoring by TLC.[2]
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
Dissolve the resulting crude amine salt in anhydrous ACN.
-
N-alkylation: Add cesium carbonate to the solution, followed by the addition of 2-phenylethyl bromide.[2]
-
Heat the reaction mixture at 80 °C for 16 hours or until the reaction is complete as indicated by TLC.[2]
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude fentanyl.
-
Purify the crude product by recrystallization or column chromatography to obtain pure fentanyl.
-
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological data for fentanyl and several of its analogues.
Table 1: In Vitro Pharmacological Data of Fentanyl and Analogues at the Human Mu-Opioid Receptor (hMOR)
| Compound | Ki (nM)[5] | EC50 (nM)[5] | % Emax (relative to DAMGO)[5] |
| Fentanyl | 1.6 | 32 | 100 |
| Acetylfentanyl | 1.3 | 29 | 100 |
| Butyrylfentanyl | 3.5 | 55 | 96 |
| Furanylfentanyl | 1.3 | 6.4 | 86 |
| Carfentanil | 0.034 | 0.28 | 100 |
| Sufentanil | 0.15 | 1.3 | 100 |
| Alfentanil | 1.1 | 15 | 100 |
| Remifentanil | 1.4 | 20 | 100 |
Ki: Inhibitory constant for binding to hMOR. EC50: Half maximal effective concentration for G-protein activation. % Emax: Maximum efficacy relative to the standard full agonist DAMGO.
Table 2: In Vivo Analgesic Potency of Fentanyl and Analogues
| Compound | ED50 (mg/kg) | Test Animal | Analgesic Test | Reference |
| Morphine | 15 | Mouse | Tail-flick | [6] |
| Fentanyl | 0.08 | Mouse | Tail-flick | [6] |
| Sufentanil | 0.00071 | Rat | Tail-flick | [6] |
| Alfentanil | 0.044 | Rat | Tail-flick | [6] |
| Remifentanil | 0.0044 | Rat | Tail-flick | [6] |
| Carfentanil | 0.00034 | Rat | Hot-plate | [7] |
| Acetylfentanyl | ~15x Morphine | Rodent | Tail-flick/Writhing | [8] |
ED50: Median effective dose to produce an analgesic effect.
Mandatory Visualizations
Opioid Agonist Synthesis Workflow
References
- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
Application of Tert-butyl 4-phenylpiperidine-1-carboxylate in PROTAC Linker Design: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The rational design of the linker component, which connects the target-binding warhead and the E3 ligase-recruiting ligand, is critical for the overall efficacy of a PROTAC. This document provides detailed application notes and protocols on the use of tert-butyl 4-phenylpiperidine-1-carboxylate and its derivatives as a rigid linker scaffold in PROTAC design. The incorporation of such rigid linkers can significantly enhance metabolic stability, improve cell permeability, and pre-organize the PROTAC molecule for optimal ternary complex formation, ultimately leading to more potent and selective protein degradation.
The 4-phenylpiperidine moiety provides a conformationally restricted backbone, which can reduce the entropic penalty upon binding to the target protein and the E3 ligase.[1][2] The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis, enabling the versatile functionalization of the piperidine nitrogen for connection to either the warhead or the E3 ligase ligand.
Core Concepts in PROTAC Action and Linker Design
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The linker's role is paramount in this process, influencing the geometry and stability of the ternary complex.
Advantages of Rigid 4-Phenylpiperidine Linkers
The incorporation of a 4-phenylpiperidine scaffold, derived from this compound, offers several advantages over traditional flexible linkers (e.g., PEG or alkyl chains):
-
Enhanced Metabolic Stability: The rigid cyclic structure is less susceptible to enzymatic degradation, potentially leading to a longer half-life in vivo.[3]
-
Improved Cell Permeability: By reducing the number of rotatable bonds and optimizing lipophilicity, these linkers can improve the molecule's ability to cross cell membranes.
-
Favorable Conformational Pre-organization: The rigid nature of the linker can pre-organize the warhead and E3 ligase ligand in a conformation that is conducive to the formation of a stable and productive ternary complex.[2][3]
-
Modulation of Physicochemical Properties: The piperidine nitrogen can be protonated at physiological pH, potentially improving solubility.[4][5]
Data Presentation: Quantitative Analysis of PROTACs with Rigid Linkers
While specific data for a PROTAC directly utilizing a this compound-derived linker is not publicly available, the following table presents representative data for PROTACs known to incorporate rigid piperidine/piperazine moieties, such as the clinical candidates ARV-110 and ARV-471. This data illustrates the high potency and efficacy achievable with such linker strategies.
| PROTAC (Target) | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| ARV-110 (Androgen Receptor) | VCaP | ~1 | >90 | Cereblon | [6] |
| ARV-471 (Estrogen Receptor) | MCF7 | ~2 | >90 | Cereblon | [6] |
| Representative BRD4 Degrader | HeLa | 5 | ~95 | VHL | [7] |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC utilizing a linker derived from tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.
Protocol 1: Synthesis of a PROTAC with a 4-Phenylpiperidine Linker
This protocol describes a representative synthesis of a PROTAC targeting a hypothetical protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.
Step 1: Coupling of E3 Ligase Ligand to the Linker
-
To a solution of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative, 1.1 eq).
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected E3-linker intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected E3-linker intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours until deprotection is complete, as monitored by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine can be used in the next step without further purification.
Step 3: Coupling of the Warhead to the Deprotected E3-Linker
-
Dissolve the deprotected E3-linker (1.0 eq) and a carboxylic acid-functionalized warhead (1.1 eq) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
Protocol 2: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a standard method to quantify the degradation of the target protein.
-
Cell Culture and Treatment: Seed the desired cell line in 12-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Data Analysis: Plot the percentage of protein remaining relative to the vehicle control against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 3: Ternary Complex Formation Assay (e.g., using SPR or TR-FRET)
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip.
-
Binary Interactions: Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD). Similarly, determine the KD of the warhead for the POI.
-
Ternary Complex Formation: Inject a mixture of a constant concentration of the POI and varying concentrations of the PROTAC over the immobilized E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the binding kinetics and affinity of the ternary complex. Calculate the cooperativity factor (α) to assess whether the binding of the POI and E3 ligase is enhanced in the presence of the PROTAC.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Assay Setup: Use a labeled POI (e.g., with a donor fluorophore) and a labeled E3 ligase (e.g., with an acceptor fluorophore).
-
PROTAC Titration: In a microplate, mix the labeled proteins with a serial dilution of the PROTAC.
-
Measurement: After incubation, measure the TR-FRET signal. An increase in the FRET signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the FRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.
Conclusion
The use of this compound and its derivatives provides a robust strategy for the design of PROTACs with improved pharmacological properties. The rigid 4-phenylpiperidine scaffold can enhance metabolic stability and pre-organize the molecule for efficient ternary complex formation, leading to potent and selective protein degradation. The provided protocols offer a foundational framework for the synthesis and biological evaluation of PROTACs incorporating this valuable linker moiety, enabling researchers to further explore and optimize this promising therapeutic modality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling in the Synthesis of Tert-butyl 4-phenylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of tert-butyl 4-phenylpiperidine-1-carboxylate via a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for forming carbon-carbon bonds, and it is particularly valuable in pharmaceutical and medicinal chemistry for the synthesis of complex molecules.
The synthesis of this compound is a key step in the development of various therapeutic agents. The protocols outlined below are based on established methodologies for Suzuki-Miyaura couplings and provide a foundation for researchers to produce this important building block.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a base. For the synthesis of this compound, two primary routes are viable:
-
Route A: Coupling of a piperidine-boronic acid derivative with an aryl halide.
-
Route B: Coupling of a halo-piperidine derivative with a phenylboronic acid.
This document will focus on Route A , which often provides good yields and is a common strategy in medicinal chemistry. The key reactants are tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (a boronic ester derivative of N-Boc-piperidine) and an aryl halide, such as bromobenzene.
Experimental Workflow
The general workflow for the Suzuki coupling synthesis of this compound is depicted below. This involves reaction setup under an inert atmosphere, followed by heating, workup, and purification of the final product.
Figure 1. A generalized workflow for the Suzuki coupling synthesis of this compound, from reaction setup to final product purification and characterization.
Detailed Experimental Protocol
This protocol is a representative procedure for the Suzuki coupling of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate with bromobenzene.
Materials:
-
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 eq), bromobenzene (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).
-
The flask is sealed with a rubber septum and evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
-
Reaction:
-
The reaction mixture is heated to 80-100 °C with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
The reaction mixture is cooled to room temperature.
-
The mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.
-
Quantitative Data Summary
The efficiency of the Suzuki coupling reaction can be influenced by various parameters, including the choice of catalyst, ligand, base, and solvent system. The following table summarizes typical conditions and reported yields for the synthesis of this compound and analogous compounds.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | ~85-95 |
| Iodobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | ~80-90 |
| 4-Bromotoluene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 18 | ~88 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | t-Amyl alcohol | 110 | 24 | ~75-85 |
Signaling Pathway Diagram
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established pathway involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 2. The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, illustrating the key steps of oxidative addition, transmetalation, and reductive elimination that lead to the formation of the C-C bond.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of this compound. The protocols and data presented in this document provide a comprehensive guide for researchers in the field of drug discovery and development. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, can lead to high yields of the desired product. Careful execution of the experimental workflow, including inert atmosphere techniques and thorough purification, is essential for obtaining a high-purity final compound.
Application Notes and Protocols for N-Boc Deprotection of 4-Phenylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of nitrogen-containing molecules for pharmaceutical applications. Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under acidic or thermal conditions. For 4-phenylpiperidine derivatives, which are key structural motifs in a multitude of biologically active compounds, efficient and clean N-Boc deprotection is a critical step in synthetic pathways.
These application notes provide a comprehensive overview of common and effective methods for the N-Boc deprotection of 4-phenylpiperidine derivatives. Detailed experimental protocols, a comparative summary of quantitative data, and decision-making workflows are presented to guide researchers in selecting the optimal deprotection strategy for their specific needs.
Deprotection Methodologies
The choice of N-Boc deprotection method is contingent on several factors, including the presence of other functional groups in the molecule, the desired salt form of the product, and the scale of the reaction. The most prevalent methods involve acidic conditions, while thermal and microwave-assisted techniques offer viable alternatives, often with advantages in terms of reaction time and cleanliness.
Acid-Catalyzed Deprotection
Acid-catalyzed removal of the Boc group is the most common approach. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine.
a) Trifluoroacetic Acid (TFA)
TFA is a strong acid that effectively cleaves the Boc group at room temperature. It is typically used in a solution with a chlorinated solvent like dichloromethane (DCM).
-
Advantages: Rapid and generally high-yielding.
-
Disadvantages: TFA is corrosive and can be harsh on sensitive functional groups. The resulting trifluoroacetate salt can sometimes be challenging to handle and may require a separate step for conversion to the free base or a different salt form. The liberated tert-butyl cation can also lead to side reactions with electron-rich aromatic rings, a consideration for 4-phenylpiperidine derivatives.[1]
b) Hydrochloric Acid (HCl)
HCl, typically as a solution in an organic solvent like dioxane or methanol, is another widely used reagent for Boc deprotection. It often provides the product as a crystalline hydrochloride salt, which can be advantageous for purification and handling.
-
Advantages: Often yields a crystalline HCl salt, which is easily isolated. Milder than TFA, potentially offering better compatibility with some sensitive functional groups.
-
Disadvantages: Can be slower than TFA. The use of ethereal solvents can present safety challenges on a larger scale.
Thermal Deprotection
Thermal cleavage of the Boc group offers a neutral alternative to acidic methods, which is particularly beneficial for substrates containing acid-sensitive functionalities. This method involves heating the N-Boc protected compound, leading to the elimination of isobutylene and carbon dioxide.
-
Advantages: Avoids the use of strong acids, making it suitable for molecules with acid-labile groups. Can be a "greener" alternative.[2]
-
Disadvantages: Requires elevated temperatures, which may not be suitable for thermally sensitive substrates. Reaction times can be longer than acidic methods.
Microwave-Assisted Deprotection
Microwave irradiation can significantly accelerate the rate of both acidic and thermal deprotection reactions. This technique allows for rapid and efficient heating of the reaction mixture, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.[3][4][5]
-
Advantages: Dramatically reduced reaction times.[3][4][5] Often results in cleaner reactions with fewer byproducts. Can be performed under solvent-free conditions.[5]
-
Disadvantages: Requires specialized microwave reactor equipment. Scale-up may require specific considerations.
Quantitative Data Summary
The following tables summarize representative quantitative data for various N-Boc deprotection methods applied to piperidine derivatives. While data specifically for 4-phenylpiperidine is limited in comparative studies, the provided information offers valuable insights into the expected outcomes.
Table 1: Acid-Catalyzed N-Boc Deprotection of Piperidine Derivatives
| Reagent/Solvent | Substrate | Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 20-50% TFA in DCM | N-Boc-4-hydroxypiperidine | 1-4 | RT | High | >95 | [6] |
| 4M HCl in Dioxane | N-Boc-piperidine derivative | 2-24 | RT | High | >95 | [7] |
| 6N HCl | N-Boc-piperazine derivative | Not specified | Not specified | Good | Not specified | [8] |
| 50% TFA in CH₂Cl₂ | N-Boc-Leu-O-TAG | Not specified | RT | 86 | >95 | [9] |
Table 2: Thermal and Microwave-Assisted N-Boc Deprotection
| Method | Substrate | Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Thermal (Continuous Flow) | N-Boc-phenethylamine | 30 min | 240 | 44 | >95 | [10] |
| Microwave (Water) | N-Boc-amide | 8 min | 120 | 94-99 | High | [3] |
| Microwave (Solvent-Free) | N-Boc dipeptide esters | 2-8 min | 200 (equivalent) | High | High | [4][5] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
N-Boc-4-phenylpiperidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-4-phenylpiperidine derivative (1.0 equiv) in anhydrous DCM (5-10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equiv) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected 4-phenylpiperidine derivative.
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
Materials:
-
N-Boc-4-phenylpiperidine derivative
-
4M HCl in 1,4-dioxane
-
Methanol or Dioxane (optional, as co-solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the N-Boc-4-phenylpiperidine derivative (1.0 equiv) in a minimal amount of a suitable solvent such as methanol or dioxane if necessary.
-
To the stirred solution, add 4M HCl in dioxane (3-5 equiv) at room temperature.
-
Stir the reaction for 2-16 hours. Monitor the progress by TLC or LC-MS. Often, the hydrochloride salt of the product will precipitate from the solution.[6]
-
Upon completion, if a precipitate has formed, collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.
Protocol 3: Microwave-Assisted Thermal Deprotection in Water
Materials:
-
N-Boc-4-phenylpiperidine derivative
-
Deionized water
-
Microwave reactor vial
-
Magnetic stirrer for microwave vial
-
Microwave synthesizer
Procedure:
-
Place the N-Boc-4-phenylpiperidine derivative (1.0 equiv) and deionized water (e.g., 3 mL for 0.5 mmol of substrate) into a microwave reactor vial equipped with a magnetic stir bar.[3]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 8-15 minutes).[3]
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by extraction with an appropriate organic solvent after basification of the aqueous solution, or if the product is a solid, it can be collected by filtration.
Mandatory Visualizations
Caption: Decision workflow for selecting an N-Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. jgtps.com [jgtps.com]
- 9. rsc.org [rsc.org]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 4-Arylpiperidines for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties and ability to interact with key biological targets. This document provides detailed application notes and experimental protocols for the synthesis of 4-arylpiperidines, focusing on methods amenable to medicinal chemistry campaigns.
Application Notes
The synthesis of 4-arylpiperidines can be broadly categorized into two main strategies: the direct arylation of a pre-formed piperidine ring and the construction of the piperidine ring with the aryl group already in place. The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.
1. Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the synthesis of 4-arylpiperidines. These reactions involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.
-
Suzuki-Miyaura Coupling: This reaction couples an arylboronic acid or ester with a 4-halopiperidine or a piperidine-derived triflate. It is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[1][2]
-
Negishi Coupling: This method utilizes an organozinc reagent, which is typically prepared from the corresponding 4-halopiperidine.[3][4] Negishi couplings are often highly efficient and can be performed under mild conditions, making them suitable for complex molecule synthesis.[3][4]
2. Synthesis from 4-Piperidones:
Commercially available 4-piperidones serve as excellent starting materials for the synthesis of 4-arylpiperidines.
-
Grignard and Organolithium Addition: The addition of aryl Grignard or organolithium reagents to 4-piperidones affords 4-aryl-4-hydroxypiperidines.[5] These tertiary alcohols can be further modified, for instance, by dehydroxylation to furnish the corresponding 4-arylpiperidines.
-
Shapiro Reaction followed by Cross-Coupling: The Shapiro reaction of a 4-piperidone-derived tosylhydrazone generates a vinyllithium species, which can be trapped with an electrophile or converted to a vinylboronic ester for subsequent Suzuki-Miyaura coupling.[6][7][8] This method provides access to 4-aryl-1,2,3,6-tetrahydropyridines, which can be readily reduced to the corresponding 4-arylpiperidines.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-4-chloropiperidine with Phenylboronic Acid
This protocol describes a typical Suzuki-Miyaura reaction for the synthesis of N-Boc-4-phenylpiperidine.
Materials:
-
N-Boc-4-chloropiperidine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add N-Boc-4-chloropiperidine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate tribasic (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (5 mL) and degassed water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-4-phenylpiperidine.
Protocol 2: Negishi Coupling of a 4-Piperidylzinc Reagent with 4-Bromoanisole
This protocol details the in situ preparation of a 4-piperidylzinc reagent and its subsequent Negishi coupling.
Materials:
-
N-Boc-4-iodopiperidine
-
Zinc dust (activated)
-
1,2-Dibromoethane
-
Tetrahydrofuran (THF), anhydrous
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Procedure:
-
Activate zinc dust by stirring with 5% HCl, then washing sequentially with water, ethanol, and diethyl ether, and drying under high vacuum.
-
To a flame-dried flask containing activated zinc dust (1.5 mmol, 1.5 equiv), add anhydrous THF (2 mL) and 1,2-dibromoethane (a few drops) under argon. Heat gently until gas evolution is observed.
-
Add a solution of N-Boc-4-iodopiperidine (1.0 mmol, 1.0 equiv) in anhydrous THF (3 mL) dropwise. Stir the mixture at room temperature for 2 hours to form the organozinc reagent.
-
In a separate flask, add 4-bromoanisole (1.1 mmol, 1.1 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) under argon.
-
Transfer the freshly prepared organozinc solution to the second flask via cannula.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash column chromatography to yield N-Boc-4-(4-methoxyphenyl)piperidine.
Protocol 3: Synthesis of N-Boc-4-phenyl-4-hydroxypiperidine via Grignard Reaction
This protocol describes the addition of a Grignard reagent to N-Boc-4-piperidone.
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
Bromobenzene
-
Tetrahydrofuran (THF), anhydrous
-
N-Boc-4-piperidone
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 mmol, 1.2 equiv) and a crystal of iodine under argon.
-
Add a small amount of a solution of bromobenzene (1.1 mmol, 1.1 equiv) in anhydrous THF (5 mL) to the magnesium. Gentle heating may be required to initiate the reaction.
-
Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for another 30 minutes.
-
In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) and cool the solution to 0 °C.
-
Slowly add the freshly prepared phenylmagnesium bromide solution to the cooled piperidone solution via cannula.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-Boc-4-phenyl-4-hydroxypiperidine.[5]
Data Presentation
Table 1: Suzuki-Miyaura Coupling of N-Boc-4-chloropiperidine with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-Boc-4-phenylpiperidine | 85 |
| 2 | 4-Methoxyphenylboronic acid | N-Boc-4-(4-methoxyphenyl)piperidine | 92 |
| 3 | 3-Chlorophenylboronic acid | N-Boc-4-(3-chlorophenyl)piperidine | 78 |
| 4 | 2-Thienylboronic acid | N-Boc-4-(2-thienyl)piperidine | 75 |
Table 2: Negishi Coupling of N-Boc-4-piperidylzinc Iodide with Various Aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | N-Boc-4-(4-methoxyphenyl)piperidine | 88 |
| 2 | 3-Bromopyridine | N-Boc-4-(3-pyridyl)piperidine | 76 |
| 3 | 4-Chlorotoluene | N-Boc-4-(4-tolyl)piperidine | 82 |
| 4 | 1-Bromonaphthalene | N-Boc-4-(1-naphthyl)piperidine | 79 |
Table 3: Grignard Addition to N-Boc-4-piperidone
| Entry | Grignard Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | N-Boc-4-phenyl-4-hydroxypiperidine | 90 |
| 2 | 4-Fluorophenylmagnesium bromide | N-Boc-4-(4-fluorophenyl)-4-hydroxypiperidine | 85 |
| 3 | 2-Thienylmagnesium bromide | N-Boc-4-(2-thienyl)-4-hydroxypiperidine | 78 |
| 4 | 4-Methylphenylmagnesium bromide | N-Boc-4-(4-tolyl)-4-hydroxypiperidine | 88 |
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 7. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki and Shapiro reaction | PPTX [slideshare.net]
Application Notes and Protocols for the Functionalization of the Phenyl Ring in tert-Butyl 4-Phenylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the phenyl ring of tert-butyl 4-phenylpiperidine-1-carboxylate. This compound is a valuable scaffold in medicinal chemistry, and its functionalization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The protocols outlined below cover key electrophilic aromatic substitution and modern C-H functionalization reactions, providing a toolbox for the synthesis of a diverse range of derivatives.
Introduction
This compound is a key building block in the synthesis of numerous biologically active molecules. The ability to selectively introduce functional groups onto its phenyl ring is crucial for modulating the pharmacological properties of its derivatives. This document details methodologies for halogenation, nitration, Friedel-Crafts acylation, and C-H borylation, offering a practical guide for researchers in drug discovery and development. The phenyl group in this scaffold is generally activated towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions.
I. Halogenation: Regioselective Bromination
Halogenated derivatives of this compound are versatile intermediates for further modifications, such as cross-coupling reactions. The following protocol describes the regioselective bromination at the para-position of the phenyl ring.
Experimental Protocol: para-Bromination
This protocol is adapted from a procedure for the bromination of the closely related N-phenylpiperidine.[1]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bisulfite solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the desired tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate.
Quantitative Data
| Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Regioselectivity |
| This compound | NBS (1.1 eq) | DCM | 4-6 | 0 to RT | ~85 (estimated) | >95% para |
Yield and regioselectivity are estimated based on similar reactions and may require optimization for this specific substrate.
II. Nitration: Synthesis of Nitro-Aryl Derivatives
Nitration of the phenyl ring introduces a versatile nitro group that can be readily reduced to an amine, serving as a handle for further derivatization. Standard nitrating conditions can be employed, with careful control of temperature to manage selectivity and prevent over-nitration.
Experimental Protocol: para-Nitration
This is a general protocol for the nitration of activated aromatic compounds and should be optimized for the specific substrate.
Materials:
-
This compound
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM), anhydrous
-
Ice-water mixture
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, carefully prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) dropwise to a stirred solution of concentrated sulfuric acid at 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add the pre-formed nitrating mixture dropwise to the solution of the substrate over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture into an ice-water mixture to quench the reaction.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution until neutral, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the para-nitro derivative. The ortho-isomer may also be present.
Quantitative Data
| Reactant | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) | Regioselectivity |
| This compound | HNO₃ (1.1 eq), H₂SO₄ | DCM | 1-2 | 0-5 | 60-70 (estimated) | Mixture of para and ortho |
Yields and regioselectivity are highly dependent on reaction conditions and require careful optimization.
III. Friedel-Crafts Acylation: Introduction of a Ketone Moiety
Friedel-Crafts acylation introduces a ketone functionality, which can be a key pharmacophore or a synthetic handle for further transformations. The reaction typically employs an acyl chloride or anhydride with a Lewis acid catalyst.
Experimental Protocol: para-Acylation
This is a general protocol for Friedel-Crafts acylation and requires careful handling of Lewis acids.
Materials:
-
This compound
-
Acetyl chloride (or other acyl chloride)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-cold dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a gas outlet
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry, nitrogen-purged round-bottom flask, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred suspension.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add the substrate solution dropwise to the acyl chloride-AlCl₃ complex at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the para-acylated product.
Quantitative Data
| Reactant | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) | Regioselectivity |
| This compound | Acetyl chloride (1.1 eq), AlCl₃ (1.2 eq) | DCM | 3-5 | 0 to RT | 50-60 (estimated) | Predominantly para |
Yields can be variable; other Lewis acids like FeCl₃ or ZnCl₂ may offer milder conditions.
IV. Modern C-H Functionalization: Iridium-Catalyzed Borylation
Transition-metal-catalyzed C-H borylation offers a powerful and regioselective method for introducing a boronate ester group, a versatile handle for Suzuki-Miyaura cross-coupling reactions. Iridium catalysts with bulky ligands can direct borylation to the sterically least hindered para-position.
Experimental Protocol: para-C-H Borylation
This protocol is based on established methods for iridium-catalyzed C-H borylation of arenes.[2][3]
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)OMe]₂ (Iridium catalyst precursor)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (ligand)
-
Cyclohexane, anhydrous
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), bis(pinacolato)diboron (1.5 eq), [Ir(COD)OMe]₂ (1.5 mol %), and dtbpy (3.0 mol %).
-
Add anhydrous cyclohexane as the solvent.
-
Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the desired tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate.
Quantitative Data
| Reactant | Reagents | Catalyst/Ligand | Solvent | Time (h) | Temperature (°C) | Yield (%) | Regioselectivity |
| This compound | B₂pin₂ (1.5 eq) | [Ir(COD)OMe]₂ (1.5 mol %), dtbpy (3.0 mol %) | Cyclohexane | 12-24 | 80-100 | 70-80 (estimated) | Highly para-selective |
Yields and selectivity are catalyst and ligand dependent. Other bulky ligands may also provide high para-selectivity.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described functionalization reactions.
Caption: Workflow for para-Bromination.
Caption: Workflow for para-Nitration.
Caption: Workflow for para-Acylation.
Caption: Workflow for C-H Borylation.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Reagents such as fuming nitric acid, concentrated sulfuric acid, N-bromosuccinimide, and aluminum chloride are corrosive and/or toxic and should be handled with extreme care. Reactions involving anhydrous solvents and reagents should be performed under an inert atmosphere. Always quench reactions carefully, especially those involving strong acids or reactive intermediates.
References
Troubleshooting & Optimization
Technical Support Center: Purification of tert-butyl 4-phenylpiperidine-1-carboxylate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of tert-butyl 4-phenylpiperidine-1-carboxylate by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: A single ideal solvent may not exist, and the optimal choice depends on the impurities present. However, based on the polarity of the molecule, common solvent systems to explore include:
-
Single Solvents: Alcohols such as ethanol or isopropanol are good starting points. The compound is typically soluble in the hot solvent and less soluble upon cooling.
-
Solvent/Anti-solvent Systems: A common and effective method is to dissolve the compound in a "good" solvent like ethyl acetate or dichloromethane at room temperature and then slowly add a "poor" solvent (an anti-solvent) like hexanes or heptane until turbidity is observed. Gentle warming to redissolve, followed by slow cooling, often yields high-purity crystals. A mixture of ethanol and water can also be effective.
Q2: What is a typical recovery yield for this recrystallization?
A2: The recovery yield is highly dependent on the purity of the crude material and the chosen solvent system. A well-optimized recrystallization can yield recoveries of 80-95%. If the yield is significantly lower, it may indicate that too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the solute. To address this:
-
Add a small amount of additional solvent to the hot solution to decrease the saturation.
-
Ensure a slower cooling rate. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
-
Try a different solvent system with a lower boiling point.
-
Scratching the inside of the flask with a glass rod at the air-solvent interface can help induce nucleation.
Q4: The resulting crystals are colored. How can I decolorize them?
A4: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent, even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then cool again. - Try adding an anti-solvent. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound. - Try a different solvent in which the compound is less soluble. |
| Poor crystal yield. | - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Reduce the amount of solvent used for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use a pre-heated funnel and flask for hot filtration to prevent premature crystal formation. |
| Formation of very fine powder instead of crystals. | - The solution cooled too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Insulate the flask to slow down the cooling process. |
| Crystals are contaminated with impurities. | - Inappropriate solvent choice. - Impurities have similar solubility to the product. | - Try a different recrystallization solvent or solvent system. - Consider a preliminary purification step, such as a silica gel plug filtration, before recrystallization. |
Data Presentation
Qualitative Solubility of this compound and Analogs
| Solvent Class | Solvent | Qualitative Solubility | Notes |
| Alcohols | Ethanol, Isopropanol, Methanol | Soluble | Good candidates for single-solvent recrystallization. |
| Halogenated | Dichloromethane, Chloroform | Soluble | Often used as the "good" solvent in a solvent/anti-solvent system. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble | Can be used in solvent/anti-solvent systems. |
| Esters | Ethyl acetate | Soluble | A good "good" solvent for solvent/anti-solvent recrystallization. |
| Hydrocarbons | Hexanes, Heptane, Petroleum Ether | Sparingly Soluble/Insoluble | Commonly used as anti-solvents. |
| Aqueous | Water | Insoluble | Can be used as an anti-solvent with a miscible organic solvent like ethanol. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Solvent/Anti-Solvent Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature.
-
Addition of Anti-solvent: Slowly add a "poor" solvent (e.g., hexanes) dropwise with stirring until the solution becomes slightly turbid.
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Clarification: Gently warm the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
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Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Technical Support Center: Column Chromatography of Boc-Protected Piperidines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of Boc-protected piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc-protected piperidine streaking or tailing on the silica gel column?
Peak tailing or streaking is a common issue when purifying amine-containing compounds like piperidines on silica gel.[1] The primary cause is the interaction between the basic nitrogen of the piperidine and the acidic silanol groups on the surface of the silica gel.[1][2] This strong interaction leads to a slow and uneven elution of the compound, resulting in a tailed peak.[2] Other potential causes include overloading the column with too much sample or poor column packing.[3]
Q2: How can I prevent peak tailing for my Boc-protected piperidine?
To minimize peak tailing, you can add a basic modifier to your eluent.[3] Triethylamine (TEA) is commonly added at a concentration of 0.1-5% to the mobile phase.[3] The TEA acts as a competitive base, binding to the acidic sites on the silica gel and preventing your compound from interacting too strongly.[4] Another approach is to use a different stationary phase, such as alumina or NH2-functionalized silica, which have less acidic surfaces.[3]
Q3: Is the Boc protecting group stable during silica gel chromatography?
The stability of the Boc group on silica gel can be a concern. While generally stable under neutral and basic conditions, the acidic nature of silica gel can potentially lead to partial or complete removal of the Boc group.[5][6] This is more likely to occur with prolonged exposure to the silica gel, especially at elevated temperatures.[7][8] If you suspect your Boc group is being cleaved, you can neutralize the silica gel by adding a small amount of a base like triethylamine to your eluent.[9]
Q4: My Boc-protected piperidine is not moving off the baseline, even with a very polar solvent system. What should I do?
If your compound is not eluting, it may be due to very strong interactions with the silica gel. In some cases, the compound may have decomposed on the column.[10] For highly polar compounds that are difficult to elute, a solvent system containing ammonia can be effective.[10] A common solution is to use a stock solution of 10% ammonium hydroxide in methanol, adding 1-10% of this mixture to dichloromethane.[10]
Q5: I see two spots on my TLC plate after running the column, but I started with a pure compound. What could be happening?
The appearance of a new spot during chromatography can indicate on-column decomposition. For Boc-protected piperidines, the most likely degradation is the cleavage of the Boc group, leading to the free piperidine.[10] To verify if your compound is stable on silica, you can perform a 2D TLC.[10] Spot your compound on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in a second solvent system. If you see off-diagonal spots, it indicates that your compound is not stable on silica.[11]
Troubleshooting Guides
Issue 1: Poor Separation of Boc-Protected Piperidine from Impurities
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of spots | Incorrect solvent system. | Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound.[10] |
| Overloading the column. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of compound to silica gel by weight. | |
| Column was packed improperly. | Ensure the column is packed uniformly without any cracks or channels. | |
| All fractions are mixed | On-column degradation of the product. | Check the stability of your compound on silica gel using 2D TLC.[10] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[10] |
| Poor sample solubility in the eluent. | Ensure your compound dissolves well in the chosen solvent system.[10] If solubility is an issue, consider dry loading the sample.[11] |
Issue 2: Product Loss or Low Recovery
| Symptom | Possible Cause | Suggested Solution |
| No compound elutes from the column | Compound decomposed on the column. | Test for silica stability.[10] Consider using a less harsh purification method or a different stationary phase. |
| Compound is too polar and stuck on the column. | Try a more aggressive solvent system, such as one containing methanol and ammonium hydroxide.[9][10] | |
| Eluted fractions are too dilute to detect the compound. | Concentrate the fractions where you expect your compound to elute and re-check by TLC.[10] | |
| Low overall yield after purification | Partial decomposition on the column. | Add a base like triethylamine to the eluent to prevent degradation of acid-sensitive compounds.[9] |
| Irreversible adsorption to the silica gel. | This can happen with very basic compounds. Using a modified silica gel (e.g., NH2-silica) or adding a competitive base can help.[3] |
Experimental Protocols
General Protocol for Flash Chromatography of a Boc-Protected Piperidine
This protocol provides a general guideline for the purification of a Boc-protected piperidine derivative using flash chromatography on silica gel.[12]
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Sample Preparation: Dissolve the crude Boc-protected piperidine in a minimal amount of a suitable solvent, such as dichloromethane or the initial elution solvent.[12]
-
Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column can be either dry-packed or slurry-packed with the initial mobile phase.[12]
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Loading: Carefully load the dissolved sample onto the top of the silica gel bed.[12] Alternatively, for compounds with poor solubility in the mobile phase, use the dry loading method by adsorbing the compound onto a small amount of silica gel before loading.[11]
-
Elution: Begin elution with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate) and gradually increase the polarity of the mobile phase to elute the desired compound.[12] It is common to add 0.1-1% triethylamine to the eluent to prevent peak tailing.[3]
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).[12]
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[12]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Compound to Silica Gel Ratio | 1:20 to 1:100 (by weight) | Higher ratios are used for more difficult separations. |
| Triethylamine (TEA) in Eluent | 0.1 - 5% (v/v) | Start with a lower concentration (e.g., 0.5%) and increase if tailing persists.[3][4] |
| Target Rf on TLC | 0.2 - 0.4 | This Rf range in the chosen solvent system generally provides good separation on a column.[10] |
Visualizations
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. reddit.com [reddit.com]
- 4. severe tailing on column - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. benchchem.com [benchchem.com]
optimizing reaction yield for tert-butyl 4-phenylpiperidine-1-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 4-phenylpiperidine-1-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the reaction yield of this compound lower than expected?
A1: Low reaction yield can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material (4-phenylpiperidine) is still present, consider extending the reaction time or slightly increasing the temperature.[1]
-
-
Suboptimal Reagent Stoichiometry: The ratio of reagents, particularly the Boc anhydride ((Boc)₂O), is crucial.
-
Solution: While a slight excess of (Boc)₂O (typically 1.1-1.2 equivalents) is often used to ensure complete conversion of the amine, a large excess can complicate purification.[2] Carefully control the stoichiometry.
-
-
Presence of Moisture: Water in the reaction can hydrolyze the Boc anhydride, reducing its availability for the reaction.
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Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
-
Inefficient Stirring: In a heterogeneous mixture, inefficient stirring can lead to poor mixing of reactants and localized concentration gradients, hindering the reaction rate.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction.
-
-
Product Loss During Work-up: The product may be lost during the extraction and washing steps.
-
Solution: During aqueous work-up, emulsions can form. Adding brine (a saturated NaCl solution) can help break up emulsions.[2] Ensure proper phase separation during extractions.
-
Q2: How can I identify and minimize the formation of impurities?
A2: The primary impurity of concern in this synthesis is the di-Boc protected piperidine, where both the nitrogen of the piperidine and another site are protected. Other impurities can arise from side reactions of the starting materials or reagents.
Common Impurities & Prevention:
-
Di-Boc Protected Byproduct: This occurs when a primary amine is being protected, but can also be a concern with secondary amines under certain conditions.
-
Unreacted Starting Material: Incomplete reaction will leave unreacted 4-phenylpiperidine in your product mixture.
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Prevention: As mentioned previously, monitor the reaction to completion via TLC or LC-MS.
-
-
Hydrolyzed Boc Anhydride Products: tert-Butanol and carbon dioxide are byproducts of the reaction and also result from the hydrolysis of Boc anhydride.
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Prevention: While their formation is inherent to the reaction, proper work-up and purification will remove these.
-
Q3: The reaction seems to have stalled. What steps can I take?
A3: A stalled reaction, where the consumption of starting material ceases before completion, can be frustrating. Here are some steps to diagnose and resolve the issue.
Troubleshooting a Stalled Reaction:
-
Re-evaluate Reagent Quality:
-
Boc Anhydride: (Boc)₂O can degrade over time, especially if not stored properly. Use fresh or properly stored reagent.
-
4-Phenylpiperidine: Ensure the purity of your starting amine.
-
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes provide the necessary activation energy to push a sluggish reaction to completion.[1] However, be cautious as higher temperatures can also promote side reactions.
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Add a Catalyst: For weakly nucleophilic amines, a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[2][4] DMAP reacts with Boc anhydride to form a more reactive intermediate.[2] Use DMAP in catalytic amounts, as stoichiometric amounts can increase side reactions.[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: A variety of organic solvents can be used for Boc protection. Common choices include:
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Dichloromethane (DCM): A widely used solvent for this reaction.[2][5]
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Tetrahydrofuran (THF): Another common and effective solvent.[6]
-
Acetonitrile (ACN): Can also be a suitable solvent.[6]
-
Dioxane/Water Mixtures: Sometimes used, especially for the protection of amino acids.[7]
The choice of solvent can depend on the specific reaction conditions and the solubility of the starting materials.
Q2: Is a base always necessary for this reaction?
A2: A base is not strictly required for the Boc protection of an amine. The tert-butoxide generated during the reaction is a strong enough base to deprotonate the protonated amine product.[2] However, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is common practice to accelerate the reaction, especially for less nucleophilic amines.[2]
Q3: What are the standard work-up and purification procedures?
A3: A typical aqueous work-up procedure involves:
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Quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extracting the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
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Washing the combined organic layers with brine to remove residual water and water-soluble impurities.
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Drying the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filtering and concentrating the solvent under reduced pressure to yield the crude product.
For purification, flash column chromatography on silica gel is often employed to separate the desired product from any unreacted starting materials or byproducts.[2]
Q4: What is the role of 4-dimethylaminopyridine (DMAP) in this synthesis?
A4: DMAP is a highly effective nucleophilic catalyst that can significantly speed up the Boc protection reaction.[2][4] It works by reacting with the Boc anhydride to form a more reactive acylpyridinium intermediate, which is more readily attacked by the amine.[2] It is particularly useful for less reactive or sterically hindered amines. However, it should be used in catalytic amounts as larger quantities can promote the formation of side products.[2]
Data Presentation
Table 1: Typical Reagent Stoichiometry and Reaction Conditions
| Reagent/Parameter | Typical Amount/Condition | Purpose |
| 4-Phenylpiperidine | 1.0 equivalent | Starting material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.2 equivalents | Boc-protecting agent |
| Triethylamine (TEA) or DIEA | 1.1 - 1.5 equivalents | Base (optional, to accelerate reaction) |
| 4-Dimethylaminopyridine (DMAP) | 0.01 - 0.1 equivalents | Catalyst (optional, for slow reactions) |
| Solvent (e.g., DCM, THF) | Sufficient to dissolve reactants | Reaction medium |
| Temperature | Room Temperature (can be heated to 40-50°C if slow) | Reaction condition |
| Reaction Time | 1 - 4 hours (monitor by TLC/LC-MS) | Reaction duration |
Table 2: Comparison of Yields under Different Conditions (Illustrative)
| Entry | Solvent | Base | Catalyst | Time (h) | Yield (%) |
| 1 | Dichloromethane | Triethylamine | None | 2 | 95 |
| 2 | Tetrahydrofuran | None | None | 4 | 88 |
| 3 | Dichloromethane | Triethylamine | DMAP (catalytic) | 1 | >98 |
| 4 | Acetonitrile | DIEA | None | 3 | 92 |
Note: These are illustrative yields and can vary based on specific experimental conditions and scale.
Experimental Protocols
Standard Protocol for the Synthesis of this compound
-
Preparation: To a round-bottom flask, add 4-phenylpiperidine (1.0 eq.).
-
Dissolution: Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base (Optional): Add triethylamine (1.1-1.5 eq.) to the solution.
-
Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq.) either as a solid in one portion or as a solution in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Synthesis of this compound.
Caption: A step-by-step workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]
- 7. beilstein-journals.org [beilstein-journals.org]
identification of byproducts in 4-phenylpiperidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-phenylpiperidine. The content is tailored for researchers, scientists, and drug development professionals to help identify and resolve challenges related to byproduct formation and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-phenylpiperidine?
A1: The most frequently employed synthetic routes for 4-phenylpiperidine include:
-
Grignard Reaction with a Piperidone Derivative: A common and versatile method involves the reaction of a protected piperidone, such as 1-benzyl-4-piperidone, with a phenyl Grignard reagent (e.g., phenylmagnesium bromide). This is typically followed by dehydration and reduction steps, and finally deprotection of the nitrogen.
-
Dieckmann Condensation: This intramolecular cyclization approach can be used to construct the piperidine ring, followed by subsequent modifications to introduce the phenyl group.
-
Reduction of Pyridine Derivatives: Certain substituted pyridines can be reacted with a phenyl Grignard reagent, followed by reduction of the pyridine ring to a piperidine.
Q2: What is the primary byproduct observed during the Grignard reaction with phenylmagnesium bromide?
A2: A common and often significant byproduct in Grignard reactions utilizing phenylmagnesium bromide is biphenyl . This impurity is formed from the coupling of the Grignard reagent with unreacted bromobenzene, a reaction favored at higher temperatures and concentrations.
Q3: Why is my N-debenzylation via catalytic hydrogenation not proceeding to completion?
A3: Incomplete N-debenzylation is a frequent issue. Several factors can contribute to this:
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. It may require "pre-reduction" before use. Amines, including the product, can sometimes act as mild catalyst poisons.
-
Hydrogen Pressure: Insufficient hydrogen pressure can lead to slow or incomplete reactions. While a hydrogen balloon is often used for small-scale reactions, higher pressures may be necessary for complete conversion.
-
Reaction Medium: The reaction is often performed in an acidified solution (e.g., in ethanol with HCl) to neutralize the amine, which can otherwise inhibit the catalyst.
-
Mixing: Vigorous stirring is crucial to ensure efficient contact between the substrate, catalyst, and hydrogen.
Troubleshooting Guides
Synthetic Route: From 1-Benzyl-4-piperidone via Grignard Reaction
This common multi-step synthesis involves:
-
Reaction of 1-benzyl-4-piperidone with phenylmagnesium bromide.
-
Dehydration of the resulting 1-benzyl-4-phenyl-4-hydroxypiperidine.
-
Reduction of the intermediate 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine.
-
N-debenzylation to yield 4-phenylpiperidine.
| Step | Potential Issue | Common Byproducts | Probable Cause | Suggested Solution |
| 1. Grignard Reaction | Formation of a non-polar impurity, sometimes yellowish. | Biphenyl | - Excess bromobenzene reacting with the Grignard reagent.- High reaction temperature promoting radical coupling. | - Add the bromobenzene solution slowly to the magnesium turnings to control the concentration and temperature.- Maintain a gentle reflux to favor Grignard reagent formation over biphenyl coupling. |
| 2. Dehydration | Incomplete reaction or formation of isomers. | Unreacted 1-benzyl-4-phenyl-4-hydroxypiperidine, positional isomers of the double bond. | - Insufficient acid catalyst or reaction time.- Non-selective water elimination. | - Increase the amount of acid catalyst (e.g., sulfuric acid, acetic acid) or prolong the reaction time.- Optimize the reaction temperature to favor the formation of the desired tetrahydropyridine isomer. |
| 3. Reduction of Tetrahydropyridine | Incomplete reduction or side reactions. | Unreacted 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine, over-reduction products (e.g., saturation of the phenyl ring). | - Inactive catalyst or insufficient hydrogen pressure.- Harsh reaction conditions. | - Use fresh, active catalyst (e.g., Pd/C) and ensure adequate hydrogen pressure.- Optimize temperature and pressure to selectively reduce the tetrahydropyridine double bond without affecting the aromatic ring. |
| 4. N-Debenzylation | Incomplete removal of the benzyl group. | 1-Benzyl-4-phenylpiperidine (starting material) | - Catalyst poisoning by the amine product.- Insufficient catalyst loading or hydrogen pressure. | - Perform the reaction in an acidic medium (e.g., ethanolic HCl) to protonate the amine.- Increase catalyst loading or hydrogen pressure. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). |
Experimental Protocols
Key Experiment: Synthesis of 4-Phenylpiperidine from 1-Benzyl-4-piperidone
This section provides a general, illustrative protocol. Note: These are generalized procedures and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken at all times.
Step 1: Grignard Reaction
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel. The reaction is initiated by gentle heating. Once initiated, the addition is continued at a rate to maintain a gentle reflux.
-
Reaction with 1-Benzyl-4-piperidone: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of 1-benzyl-4-piperidone in anhydrous diethyl ether dropwise with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-benzyl-4-phenyl-4-hydroxypiperidine.
Step 2: Dehydration
-
Dissolve the crude 1-benzyl-4-phenyl-4-hydroxypiperidine in a suitable solvent such as acetic acid or toluene.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux, and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, neutralize with a base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to obtain crude 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Step 3: Reduction of the Tetrahydropyridine
-
Dissolve the crude 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator at a suitable pressure (e.g., 50 psi).
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain crude 1-benzyl-4-phenylpiperidine.
Step 4: N-Debenzylation
-
Dissolve the crude 1-benzyl-4-phenylpiperidine in ethanol containing hydrochloric acid.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete as monitored by TLC.
-
Filter off the catalyst through Celite and concentrate the filtrate.
-
The resulting hydrochloride salt can be neutralized with a base to yield 4-phenylpiperidine free base, which can be further purified by crystallization or distillation.
Visual Troubleshooting Guides
Technical Support Center: Stability and Storage of tert-Butyl 4-phenylpiperidine-1-carboxylate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of tert-butyl 4-phenylpiperidine-1-carboxylate. The following guides and FAQs are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? A1: Based on data for structurally similar compounds, it is recommended to store this compound at 2-8°C . The compound should be kept in a tightly sealed container in a dry and well-ventilated area to prevent degradation.
Q2: How stable is the tert-butyloxycarbonyl (Boc) protecting group on this molecule? A2: The Boc protecting group is known to be stable under neutral and basic conditions, which makes it a versatile choice for multi-step synthesis. However, it is labile under acidic conditions and can be readily cleaved with mild acids. This sensitivity to acid is a critical factor to consider during reaction planning and workup procedures.
Q3: What are the primary safety precautions to take when handling this compound? A3: Similar to other piperidine derivatives, this compound may cause skin and eye irritation. It is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should be conducted within a chemical fume hood or a well-ventilated laboratory space to minimize the risk of inhalation.
Q4: Are there any substances that are incompatible with this compound? A4: Yes, contact with strong acids, strong bases, and strong oxidizing agents should be avoided.[1] Strong acids can cause the unintended removal of the Boc protecting group, while strong oxidizing agents may lead to undesired side reactions and degradation of the molecule.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Reactions
-
Potential Cause: Degradation of the starting material due to improper storage.
-
Troubleshooting: Confirm the purity of the this compound lot using an appropriate analytical technique such as Nuclear Magnetic Resonance (NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Preventative Measures: Always store the compound at the recommended 2-8°C in a desiccated, airtight container.
-
-
Potential Cause: Accidental cleavage of the Boc protecting group.
-
Troubleshooting: Analyze the reaction mixture for the presence of the deprotected product (4-phenylpiperidine). Carefully monitor the pH of all aqueous solutions used in the reaction and workup.
-
Preventative Measures: Ensure all reaction and workup conditions are non-acidic. If acidic conditions are necessary for a subsequent step, the Boc group should be intentionally and fully cleaved beforehand.
-
Issue 2: Physical Appearance Changes (e.g., clumping, discoloration)
-
Potential Cause: Absorption of atmospheric moisture.
-
Troubleshooting: If the material appears clumpy, it may have absorbed water. This can be addressed by drying the compound under a high vacuum.
-
Preventative Measures: Minimize the exposure of the compound to the atmosphere. After use, ensure the container is tightly sealed and consider storing it in a desiccator.
-
Summary of Quantitative Data
The following table summarizes the key storage and handling parameters for compounds structurally related to this compound.
| Parameter | Recommended Guideline | Citation |
| Storage Temperature | 2-8°C | |
| Storage Environment | Dry, well-ventilated | [1] |
| Incompatible Substances | Strong acids, strong bases, strong oxidizing agents | [1] |
Experimental Protocols
General Protocol for Purity Assessment via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and should be optimized for your specific instrumentation.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 5 mg of the compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Vortex until fully dissolved.
-
Filter the solution using a 0.22 µm syringe filter into an HPLC vial.
-
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.
-
Visualizations
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: Key factors influencing the stability and storage of the compound.
References
Technical Support Center: Suzuki Coupling of 4-Iodopiperidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4-iodopiperidine. This guide is designed to help you navigate common challenges, prevent byproduct formation, and optimize your reaction conditions for this specific substrate.
Troubleshooting Guide
The Suzuki coupling of 4-iodopiperidine, particularly N-protected derivatives, is a valuable transformation in medicinal chemistry. However, like many cross-coupling reactions, it is not without its challenges. This guide addresses common issues in a question-and-answer format to help you resolve problems in your experiments.
Issue 1: Low to No Product Formation
Question: My Suzuki coupling reaction with N-Boc-4-iodopiperidine is resulting in low to no yield of the desired 4-arylpiperidine. What are the potential causes and how can I address them?
Answer: Low or no product formation is a frequent issue that can arise from several factors related to the catalyst, reagents, or reaction conditions. The use of an alkyl iodide like 4-iodopiperidine can present unique challenges compared to more common aryl halides.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solutions |
| Catalyst Inactivity/Inhibition | The lone pair on the piperidine nitrogen, even when protected, can potentially interact with the palladium center. Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a robust, air-stable precatalyst. Thoroughly degas all solvents and reagents to prevent oxidation of the active Pd(0) species. |
| Ineffective Base | The choice of base is critical. A base that is too weak may not facilitate transmetalation efficiently, while a very strong base can lead to undesired side reactions. It is advisable to screen a variety of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. The solubility and physical form (e.g., finely powdered) of the base can also be crucial, especially in anhydrous reactions. |
| Suboptimal Ligand Choice | For coupling with alkyl halides, the choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to promote the oxidative addition and prevent side reactions like β-hydride elimination (though not a primary concern with 4-iodopiperidine). |
| Poor Substrate Quality | Ensure the purity of your N-protected 4-iodopiperidine and the boronic acid or ester. Boronic acids can degrade over time, leading to lower yields. |
| Inappropriate Solvent or Temperature | The solvent system and reaction temperature can significantly impact the reaction outcome. Common solvents for Suzuki couplings include dioxane, THF, and toluene, often with an aqueous component. The optimal temperature will depend on the specific catalyst system and substrates. |
Issue 2: Significant Byproduct Formation
Question: I am observing significant byproduct formation in my reaction. What are the common side products and how can I minimize them?
Answer: The formation of byproducts is a common challenge in Suzuki coupling. Understanding their origin is key to minimizing their formation. For the coupling of 4-iodopiperidine, the most common byproducts are a result of homocoupling of the boronic acid and protodeboronation.
Common Byproducts and Mitigation Strategies
| Byproduct | Formation Mechanism | Recommended Solutions |
| Boronic Acid Homocoupling | This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid. It can also be mediated by Pd(II) species. | Rigorously degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Use a direct Pd(0) source, such as Pd(PPh₃)₄, or a precatalyst that cleanly generates Pd(0). |
| Protodeboronation | This involves the replacement of the boronic acid group with a hydrogen atom from a proton source (often water). This is particularly an issue with heteroaryl boronic acids. | Use of milder bases like K₂CO₃ or CsF can be beneficial. Running the reaction under anhydrous conditions can also reduce protodeboronation. Alternatively, using more stable boronic esters (e.g., pinacol or MIDA esters) can slowly release the boronic acid into the reaction, minimizing its decomposition. |
| Dehalogenation | The iodine atom on the 4-iodopiperidine is replaced by a hydrogen atom. | This can sometimes occur via a competing reaction pathway. Optimizing the catalyst and ligand system to favor the cross-coupling pathway is key. |
Frequently Asked Questions (FAQs)
Q1: Is an N-protecting group necessary for the Suzuki coupling of 4-iodopiperidine?
A1: Yes, in most cases, an N-protecting group is crucial. The free secondary amine of unprotected 4-iodopiperidine can act as a ligand for the palladium catalyst, leading to catalyst inhibition and a poor reaction outcome. The Boc (tert-butoxycarbonyl) group is a commonly used and effective protecting group for this purpose.
Q2: What are the best practices for setting up a Suzuki coupling reaction with N-Boc-4-iodopiperidine?
A2:
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and homocoupling of the boronic acid.
-
Degassing: Thoroughly degas all solvents and liquid reagents. This can be done by bubbling an inert gas through the liquid or by the freeze-pump-thaw method.
-
Reagent Quality: Use high-purity reagents. Boronic acids, in particular, should be of good quality as they can degrade upon storage.
-
Order of Addition: A common practice is to add the solid reagents (N-Boc-4-iodopiperidine, boronic acid, base, and ligand) to the reaction vessel, followed by purging with an inert gas before adding the degassed solvent and finally the palladium catalyst.
Q3: Can I use microwave heating for the Suzuki coupling of 4-iodopiperidine?
A3: Yes, microwave irradiation can be an effective method to accelerate the reaction and often leads to higher yields in shorter reaction times. However, optimization of the temperature and reaction time will be necessary for your specific substrates.
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of N-Boc-4-iodopiperidine. These should be considered as starting points and may require optimization for your specific arylboronic acid.
Protocol 1: Conventional Heating
This protocol is a general procedure for the Suzuki coupling of N-Boc-4-iodopiperidine with an arylboronic acid using conventional heating.
Materials:
-
N-Boc-4-iodopiperidine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a precatalyst like PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-4-iodopiperidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., 5 mol %).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary (Illustrative)
The following table provides illustrative data on how different reaction parameters can affect the yield of the desired 4-aryl-N-Boc-piperidine. Note: This data is a generalized representation and actual results will vary based on the specific substrates and precise reaction conditions.
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75 |
| PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene/H₂O | 100 | 8 | 85 |
| Pd₂(dba)₃ (2) | SPhos | Cs₂CO₃ | Dioxane | 100 | 6 | 92 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Byproduct Formation
Technical Support Center: Scaling Up the Synthesis of tert-butyl 4-phenylpiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of tert-butyl 4-phenylpiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound at an industrial scale?
A1: The most prevalent method for large-scale synthesis involves the Boc protection of a 4-phenylpiperidine precursor. A typical route is the reaction of 4-hydroxy-4-phenylpiperidine with di-tert-butyl dicarbonate (Boc₂O).[1] For industrial production, these routes are often optimized using continuous flow reactors to ensure consistent product quality and yield, alongside automated systems for reagent addition and temperature control to enhance efficiency and safety.[1]
Q2: What are the critical process parameters to monitor during the scale-up of the Boc protection step?
A2: Key parameters to monitor include:
-
Temperature: The reaction is often initiated at 0°C and gradually warmed to room temperature.[1] Precise temperature control is crucial to minimize side reactions.
-
Reagent Stoichiometry: Accurate stoichiometry of the piperidine precursor, Boc₂O, and the base (e.g., triethylamine or DMAP) is vital for high conversion and yield.[1][2]
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time, which can range from several hours to overnight.[2][3]
-
Mixing: Efficient agitation is necessary to ensure homogeneity, especially in large reaction vessels.
Q3: How can the purity of this compound be improved during scale-up?
A3: Purification at scale can be challenging. Common methods include:
-
Recrystallization: This is a cost-effective method for removing impurities if a suitable solvent system is identified.
-
Column Chromatography: While effective at the lab scale, silica gel column chromatography can be expensive and time-consuming for large quantities.[1] Alternative stationary phases or automated flash chromatography systems can be considered for industrial scale.
-
Washing/Extraction: Thorough washing of the organic layer with aqueous solutions (e.g., 1 M KHSO₄, brine) can effectively remove water-soluble impurities and unreacted reagents.[3]
Q4: What are the potential safety hazards associated with the large-scale synthesis of this compound?
A4: Safety considerations include:
-
Flammable Solvents: The use of solvents like dichloromethane (DCM) and tetrahydrofuran (THF) requires appropriate ventilation and explosion-proof equipment.[1][3]
-
Corrosive Reagents: Handling of reagents like p-toluenesulfonyl chloride and acids requires personal protective equipment (PPE).[4]
-
Exothermic Reactions: The Boc protection reaction can be exothermic. Controlled addition of reagents and efficient cooling are necessary to prevent thermal runaways.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Monitor the reaction using TLC or HPLC to ensure it has gone to completion.- Increase reaction time or temperature cautiously.- Ensure the quality and stoichiometry of reagents are correct. |
| Product loss during workup or purification. | - Optimize extraction and washing procedures to minimize product loss in the aqueous phase.- For chromatography, select an appropriate solvent system to ensure good separation and recovery. | |
| Presence of Impurities | Unreacted starting materials. | - Ensure the reaction goes to completion.- Use a slight excess of the Boc anhydride. |
| Formation of side products (e.g., di-Boc protected species). | - Control the stoichiometry of the Boc anhydride.- Optimize reaction temperature; lower temperatures may favor the desired product. | |
| Residual solvent. | - Dry the product under vacuum at an appropriate temperature. | |
| Difficulty with Purification | Product co-elutes with impurities during column chromatography. | - Experiment with different solvent systems (gradients) for better separation.- Consider using a different stationary phase. |
| Oiling out during recrystallization. | - Use a different solvent or a mixture of solvents.- Ensure slow cooling to promote crystal formation. | |
| Inconsistent Results Between Batches | Variation in raw material quality. | - Qualify vendors and test incoming raw materials for purity. |
| Inconsistent reaction conditions. | - Implement strict process controls for temperature, addition rates, and mixing. |
Experimental Protocols
Protocol 1: Boc Protection of 4-hydroxy-4-phenylpiperidine
This protocol is based on a general procedure for Boc protection.[1]
-
Reaction Setup: In a suitable reactor, dissolve 4-hydroxy-4-phenylpiperidine (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents). If using a base like triethylamine, add it at this stage (1.2 equivalents).
-
Reaction: Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 16-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M KHSO₄ solution, water, and brine.[3]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient or by recrystallization.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield (Boc Protection) | 60 - 85% | [1] |
| Reaction Temperature | 0°C to room temperature | [1] |
| Reaction Time | 16 - 72 hours | [2][3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | 172734-33-7 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
Technical Support Center: Boc Deprotection in Acidic Conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Boc deprotection under acidic conditions?
The Boc group is removed under acidic conditions, typically with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The acid protonates the carbamate oxygen, which leads to the cleavage of the C-O bond. This cleavage generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decomposes to release the free amine and carbon dioxide gas.[1][2][3][4]
Q2: What are the primary causes of side product formation during acidic Boc deprotection?
The main cause of side reactions is the formation of the reactive tert-butyl cation ((CH₃)₃C⁺) during the cleavage of the Boc group.[1][5][6] This electrophilic carbocation can alkylate any nucleophilic sites within the substrate molecule, a side reaction known as tert-butylation.[7][8]
Q3: Which amino acid residues are most susceptible to tert-butylation?
Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][5][6]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][5][6]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1][5]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[1][5][6]
Q4: What are scavengers and how do they prevent side reactions?
Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][5] By reacting with the carbocation more rapidly than the sensitive residues of the substrate, they prevent unwanted side reactions.[1][5]
Q5: What are some commonly used scavengers and scavenger cocktails?
The choice of scavenger depends on the amino acids present in the peptide or substrate. Often, a "cocktail" of scavengers is used to provide broad protection.[9]
| Scavenger/Cocktail | Composition (v/v/w) | Target Residues/Purpose | Reference(s) |
| Standard Cocktail | TFA / H₂O / TIS (95:2.5:2.5) | General purpose, effective for most sequences. | [1] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues. | |
| Simple Cocktail | TFA / TIS (95:5) | Effective for Trp, Met, and Tyr. | [9] |
| Thioanisole | - | Scavenger for Trp. | [9] |
| 1,2-Ethanedithiol (EDT) | - | Often used for Cys-containing peptides. | [9] |
| Triisopropylsilane (TIS) | - | General purpose carbocation scavenger. | [1] |
Q6: Can Boc deprotection be incomplete, and what are the signs?
Yes, incomplete Boc deprotection can occur.[1][10] Signs of an incomplete reaction include:
-
The presence of the starting material in the reaction mixture, which can be observed by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]
-
In solid-phase peptide synthesis, this can lead to the formation of deletion sequences (peptides missing one or more amino acids).[11][12]
-
A negative or weak result in a Kaiser (ninhydrin) test, which detects free primary amines.[11][12]
Q7: I am observing a byproduct with a mass increase of +96 Da after using TFA for deprotection. What is this?
A mass increase of +96 Da often corresponds to the trifluoroacetylation of the newly deprotected amine.[9] This can happen when the deprotected, nucleophilic amine is acylated by trifluoroacetic acid. To minimize this, ensure the complete removal of TFA after deprotection, for example, by co-evaporation with a solvent like toluene.[9]
Troubleshooting Guides
Problem 1: My Boc deprotection is incomplete. The starting material is still present after the standard reaction time.
-
Possible Cause 1: Insufficient Acid Strength or Concentration. The rate of Boc cleavage is highly dependent on the acid concentration.[7][10]
-
Possible Cause 2: Inadequate Reaction Time or Temperature. Some substrates, especially those that are sterically hindered, require longer reaction times or elevated temperatures for complete deprotection.[10][11]
-
Possible Cause 3: Steric Hindrance. Bulky groups near the Boc-protected amine can physically hinder the approach of the acidic reagent.[7][10]
-
Solution: More forcing conditions, such as a stronger acid, longer reaction time, and potentially elevated temperature, may be necessary. It is crucial to use an effective scavenger cocktail under these conditions.[9]
-
-
Possible Cause 4: Poor Solubility. The Boc-protected starting material may not be fully dissolved in the reaction solvent, limiting its exposure to the acid.[10]
-
Solution: Choose a solvent system that ensures complete dissolution of your substrate.
-
-
Possible Cause 5 (Solid-Phase Synthesis): Poor Resin Swelling. If the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the peptide chains.[11][13]
-
Solution: Ensure the use of a solvent that promotes good resin swelling. Pre-washing the resin with the deprotection solution can also be beneficial.[11]
-
Problem 2: I am observing unexpected peaks in my HPLC/LC-MS analysis, suggesting the formation of side products.
-
Possible Cause: Alkylation by the tert-butyl cation. As previously mentioned, the tert-butyl cation generated during deprotection is a reactive electrophile that can modify nucleophilic residues.[6][8]
-
Solution: Incorporate an appropriate scavenger or scavenger cocktail into your deprotection reagent. Refer to the table of common scavengers (Table 1) to select the best option for your substrate.[6]
-
Quantitative Data Summary
Table 2: Common Acidic Boc Deprotection Conditions
| Reagent | Solvent | Concentration | Temperature (°C) | Typical Time | Notes | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 to Room Temp. | 30 min - 4 h | Most common method; scavengers are highly recommended. | [9][14] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 55% (v/v) | Room Temp. | 30 min | Shown to yield higher purity peptides in SPPS compared to 100% TFA. | [13][14] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | Room Temp. | 1 - 4 h | Good alternative to TFA; product often precipitates as the HCl salt. | [9][15] |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Stoichiometric | Room Temp. | Variable | Can be used under milder conditions. | [9] |
| Phosphoric Acid (H₃PO₄) | Aqueous | 85% | 50 | 1 - 6 h | An environmentally benign option. | [9] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM with Scavengers
This protocol is a general guideline for solution-phase Boc deprotection.
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.[9]
-
Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[9] Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[16]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[9][16]
-
Work-up:
-
Direct Concentration: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (repeat 3 times).[9][16] The resulting TFA salt of the amine can often be used directly in the next step.
-
Aqueous Work-up (for Neutralization): If the free amine is required, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[7][9]
-
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
This protocol is a common alternative to using TFA.
-
Reaction Setup: Dissolve the Boc-protected compound in a minimal amount of a suitable solvent (e.g., methanol or DCM), or directly in 1,4-dioxane if solubility allows.[7]
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents or used as the solvent).[7][16]
-
Reaction: Stir the reaction at room temperature for 1-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.[9] The hydrochloride salt of the product may precipitate from the solution.
-
Work-up: Remove the solvent under reduced pressure. The product is obtained as the hydrochloride salt and can often be used without further purification. If necessary, the product can be collected by filtration if it has precipitated.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Improving Solubility of 4-Arylpiperidine Intermediates
Welcome to the technical support center for 4-arylpiperidine intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for common solubility challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses the most frequent solubility issues in a step-by-step manner.
Issue: My 4-arylpiperidine intermediate is poorly soluble in aqueous buffer for my biological assay.
This is a common challenge, as the 4-arylpiperidine scaffold can be lipophilic, and its solubility is highly dependent on the nature of its substituents.[1] A systematic approach is crucial to overcoming this issue.
Caption: A systematic workflow for troubleshooting poor solubility.
Issue: My compound precipitates when I dilute my DMSO stock into an aqueous buffer.
This common problem, known as "precipitation upon dilution," occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit.[2][3]
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a more dilute final concentration of your compound.[3]
-
Optimize Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (like DMSO) is as high as your experiment can tolerate (typically ≤1%) without impacting the biological system.[1][2]
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing vigorously.[3]
-
Use a Stepwise Dilution: Perform intermediate dilutions in a buffer containing a higher percentage of the organic co-solvent before the final dilution into the assay buffer.[1]
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can help maintain the compound in solution by forming micelles.[2]
Issue: My compound precipitates out of the organic stock solution (e.g., DMSO) upon storage.
This can occur if the solution is supersaturated or if the storage temperature is too low.[1]
Troubleshooting Steps:
-
Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation.[1]
-
Lower Stock Concentration: Preparing a less concentrated stock solution can also prevent precipitation during storage.[1]
-
Prepare Fresh Solutions: To ensure maximum consistency and avoid issues with solubility from aged stock, prepare fresh solutions before each experiment.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my 4-arylpiperidine intermediate poorly soluble in water at neutral pH?
The 4-arylpiperidine structure often contains a basic piperidine nitrogen and can be substituted with various functional groups. The overall structure can be quite nonpolar and lipophilic, leading to poor aqueous solubility.[1] For derivatives containing both a basic nitrogen and an acidic group (e.g., a carboxylic acid), the molecule can exist as a zwitterion at a neutral pH close to its isoelectric point (pI).[3] This zwitterionic form can have strong intermolecular interactions in the solid state, further reducing its solubility in water.[3]
Caption: pH's influence on compound form and solubility.
Q2: What are the first and most common steps to improve solubility?
The most common initial strategies involve pH adjustment and the use of co-solvents.[1][4]
-
pH Adjustment: For compounds with ionizable groups (like the basic piperidine nitrogen), altering the pH is a powerful first step.[3][5] Acidifying the solution protonates the piperidine nitrogen, forming a more soluble cationic species.[3] If an acidic group is present, alkalinizing the solution can form a more soluble anionic species.[3]
-
Co-solvents: Using a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[6][4] Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are widely used for preparing concentrated stock solutions that are then diluted into aqueous buffers for experiments.[1][6]
Q3: How does the molecular structure of my 4-arylpiperidine derivative affect its solubility?
The overall lipophilicity of the molecule is a key factor.[3]
-
Lipophilic Substituents: Adding "greasy," non-polar groups to the aryl or piperidine rings will generally decrease aqueous solubility.
-
Polar Substituents: Adding polar groups capable of hydrogen bonding (e.g., hydroxyl, amide, or additional amine groups) will typically enhance water solubility.[3]
-
Molecular Planarity and Symmetry: High molecular planarity and symmetry can lead to strong crystal lattice energy, which decreases solubility. Disrupting this planarity or symmetry through chemical modification can sometimes improve solubility even without changing the lipophilicity.[7]
Q4: When should I consider more advanced solubility enhancement techniques?
If simple pH adjustments and the use of co-solvents are insufficient for your experimental needs, or if you require a solid form with improved dissolution for in vivo studies, advanced techniques are the next step.[1] These include:
-
Salt Formation: A robust method for ionizable compounds that can significantly increase solubility and dissolution rates.[1][8]
-
Co-crystallization: This technique can improve the solubility of non-ionizable or weakly ionizable compounds by forming a multi-component crystal with a suitable co-former.[1][9][10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1][8][11]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the compound, which can improve the dissolution rate.[9][8][11]
-
Amorphous Solid Dispersions: Converting a crystalline API into an amorphous form by dispersing it in a polymer matrix can significantly enhance solubility.[10][12]
Data Presentation
The following tables summarize the potential impact of different solubility enhancement strategies.
Table 1: Effect of pH on the Solubility of a Representative Basic Piperidine Derivative
| Solvent System | pH | Approximate Solubility (mg/mL) |
|---|---|---|
| Deionized Water | ~7.0 | < 0.01 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.01 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 1 - 10 |
Data is illustrative and based on the principle that protonation of the basic piperidine nitrogen increases aqueous solubility.[1][3]
Table 2: Effect of Co-solvents on the Solubility of a Poorly Soluble Compound
| Solvent System | Approximate Solubility Increase (Fold) | Common Use |
|---|---|---|
| 10% DMSO in Water | 10 - 100x | Stock solution preparation[6] |
| 10% Ethanol in Water | 5 - 50x | Formulations, less toxic option[6] |
| 20% PEG 400 in Water | 20 - 200x | Parenteral and oral formulations[4] |
Values are estimates and highly dependent on the specific 4-arylpiperidine intermediate.
Experimental Protocols
Protocol 1: Rapid pH-Solubility Screening
This protocol helps quickly determine if pH modification is a viable strategy for your compound.
Materials:
-
Compound of interest
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
Three microcentrifuge tubes or glass vials
-
Vortex mixer
Methodology:
-
Weigh approximately 1-2 mg of your compound into each of the three vials. Label them "Acid," "Neutral," and "Base."
-
To the "Neutral" vial, add 1 mL of deionized water.
-
To the "Acid" vial, add 1 mL of deionized water and adjust the pH to ~2 by adding 0.1 M HCl dropwise.
-
To the "Base" vial, add 1 mL of deionized water and adjust the pH to ~10 by adding 0.1 M NaOH dropwise.[3]
-
Vortex all vials vigorously for 2 minutes.
-
Allow the vials to sit at room temperature for 30 minutes.
-
Visually inspect each vial for undissolved solid material. A clear solution indicates good solubility at that pH.[3]
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This is a standard method to determine the equilibrium solubility of a compound.[13]
Materials:
-
Compound of interest
-
Selected solvent (e.g., pH 7.4 PBS)
-
Glass vials with screw caps
-
Shaker or orbital incubator set to a constant temperature (e.g., 25°C)
-
Syringe filters (chemically inert, e.g., PTFE)
-
Analytical method for quantification (e.g., HPLC-UV)
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles.[1]
-
Equilibration: Seal the vials and place them in the shaker at a constant temperature. Allow the mixture to equilibrate for 24-72 hours.
-
Sampling: After equilibration, allow the vials to stand undisturbed for the solid to settle.
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1]
-
Quantification: Dilute the filtered solution as needed and analyze the concentration of the dissolved compound using a validated analytical method like HPLC.
-
Reporting: Express the solubility in units such as mg/mL or µM at the specified temperature and pH.[1]
Caption: Experimental workflow for the Shake-Flask method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 6. ijpbr.in [ijpbr.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 10. Rising to the Solubility Challenge: Collaborative Solutions in API Development [api.polpharma.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Monitoring the Synthesis of 4-Phenylpiperidine by Thin-Layer Chromatography (TLC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 4-phenylpiperidine using Thin-Layer Chromatography (TLC). The focus is on a common two-step synthesis involving a Grignard reaction with an N-Boc protected piperidone, followed by deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for which this TLC monitoring guide is applicable?
A1: This guide is tailored for the two-step synthesis of 4-phenylpiperidine. The first step involves the Grignard reaction of N-Boc-4-piperidone with phenylmagnesium bromide to form N-Boc-4-phenyl-4-hydroxypiperidine. The second step is the deprotection of the Boc group under acidic conditions to yield the final product, 4-phenylpiperidine, which is often isolated as its hydrochloride salt.
Q2: Why is TLC a suitable method for monitoring this reaction?
A2: TLC is a rapid, inexpensive, and effective technique to monitor the progress of this synthesis. It allows for the qualitative assessment of the consumption of starting materials and the formation of products and byproducts by comparing the retention factor (Rf) values of the different components in the reaction mixture.
Q3: What are the key compounds I should be looking for on my TLC plate?
A3: During the Grignard reaction (Step 1), you will monitor the disappearance of the N-Boc-4-piperidone spot and the appearance of the N-Boc-4-phenyl-4-hydroxypiperidine spot. In the deprotection step (Step 2), you will track the disappearance of the N-Boc-4-phenyl-4-hydroxypiperidine spot and the formation of the highly polar 4-phenylpiperidine, which will have a very low Rf value.
Q4: Which visualization techniques are most effective for these compounds?
A4: A combination of visualization techniques is recommended. UV light (254 nm) is useful for visualizing the aromatic compounds (biphenyl byproduct, and to some extent, the product).[1][2] A potassium permanganate stain is a good general stain for visualizing the reactants and products, as it reacts with the alcohol and amine functionalities.[3] Iodine vapor can also be used, as it has an affinity for many organic compounds.[1] For the final deprotected amine, a ninhydrin stain can be very effective.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter while monitoring the 4-phenylpiperidine synthesis by TLC.
Problem 1: No spots are visible on the TLC plate.
| Possible Cause | Solution |
| Insufficiently concentrated sample. | The sample spotted on the TLC plate may be too dilute. Concentrate the reaction mixture sample before spotting, or spot multiple times in the same location, allowing the solvent to dry between applications. |
| Incorrect visualization method. | Not all compounds are UV-active. Use a chemical stain such as potassium permanganate or iodine vapor to visualize the spots.[1] |
| Volatile compounds. | If the compounds of interest are volatile, they may have evaporated from the TLC plate. Ensure the plate is developed and visualized promptly after spotting. |
| Reaction has not started or has failed. | If no starting material is visible, it's possible the reaction has not been initiated or has failed. Re-evaluate your reaction setup and conditions. |
Problem 2: The spots are streaking or smearing.
| Possible Cause | Solution |
| Sample is too concentrated. | Overloading the TLC plate is a common cause of streaking. Dilute the sample before spotting it on the plate. |
| Highly polar compounds. | The final product, 4-phenylpiperidine, is a basic amine and can streak on silica gel. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can improve the spot shape. |
| Acidic or basic impurities. | Acidic or basic impurities in the reaction mixture can interact with the silica gel and cause streaking. Consider a work-up of the reaction aliquot before TLC analysis. |
| Silica gel degradation. | Some compounds can degrade on the acidic surface of the silica gel. Neutralizing the TLC plate by running it in a solvent system with a small amount of triethylamine before use can sometimes help. |
Problem 3: The spots are not separating well (similar Rf values).
| Possible Cause | Solution |
| Inappropriate solvent system polarity. | If the spots are all near the top of the plate, the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate). If the spots are all near the bottom, the eluent is not polar enough. Increase the proportion of the polar solvent. |
| Solvent system provides poor selectivity. | If adjusting the polarity does not resolve the spots, a different solvent system may be needed. Try changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) to alter the selectivity of the separation.[5] |
| Co-eluting compounds. | It is possible that your starting material and product have very similar Rf values in the chosen solvent system. Experiment with different solvent systems to achieve better separation. |
Problem 4: Unexpected spots appear on the TLC plate.
| Possible Cause | Solution |
| Formation of side products. | In the Grignard reaction, a common side product is biphenyl, formed from the coupling of the Grignard reagent. This will appear as a non-polar spot with a high Rf value. |
| Decomposition of reactants or products. | Some compounds may decompose on the silica gel plate. This can sometimes be observed as a streak originating from a spot. |
| Contamination. | Ensure your TLC chamber, spotting capillaries, and solvents are clean to avoid contamination. |
Data Presentation
The following table summarizes the expected TLC data for the key compounds in the synthesis of 4-phenylpiperidine. Note that Rf values are highly dependent on the specific experimental conditions (e.g., TLC plate manufacturer, temperature, chamber saturation) and should be considered approximate.
| Compound | Role | Eluent System (Hexane:Ethyl Acetate) | Approximate Rf Value | Visualization |
| N-Boc-4-piperidone | Starting Material (Step 1) | 3:1 | ~0.5 - 0.6 | UV, KMnO₄ stain |
| Phenylmagnesium bromide | Reagent | - | - | Reacts on baseline |
| N-Boc-4-phenyl-4-hydroxypiperidine | Product (Step 1) / Starting Material (Step 2) | 3:1 | ~0.2 - 0.3 | UV, KMnO₄ stain |
| Biphenyl | Side Product (Step 1) | 4:1 | ~0.78 | UV |
| 4-Phenylpiperidine | Final Product (Step 2) | 3:1 (with 1% Et₃N) | ~0.1 - 0.2 | KMnO₄ stain, Ninhydrin |
| 4-Phenylpiperidine Hydrochloride | Isolated Final Product | 3:1 (with 1% Et₃N) | ~0.0 (at baseline) | KMnO₄ stain, Ninhydrin |
Experimental Protocols
Detailed Methodology for TLC Monitoring of 4-Phenylpiperidine Synthesis
Materials:
-
Silica gel TLC plates (with F254 indicator)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Eluent: A mixture of hexanes and ethyl acetate (e.g., 3:1 v/v). For the deprotection step, adding 1% triethylamine (Et₃N) to the eluent is recommended.
-
Visualization agents: UV lamp (254 nm), potassium permanganate (KMnO₄) stain, iodine chamber, ninhydrin stain.
-
Reaction mixture aliquots
Procedure:
-
Prepare the TLC Plate:
-
With a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the origin line for:
-
SM: Starting Material (e.g., N-Boc-4-piperidone for Step 1)
-
Co: Co-spot (a spot of the starting material with the reaction mixture on top)
-
RM: Reaction Mixture
-
-
-
Spot the TLC Plate:
-
Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot to the "SM" and "Co" lanes on the origin line.
-
For the Grignard Reaction (Step 1): Carefully take a small aliquot from the reaction mixture and quench it with a few drops of saturated aqueous ammonium chloride solution. Extract the quenched aliquot with a small amount of ethyl acetate. Use this organic layer for spotting.
-
Using a clean capillary tube, spot the quenched reaction mixture on the "RM" and "Co" lanes.
-
Allow the spots to dry completely.
-
-
Develop the TLC Plate:
-
Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and let it equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualize and Analyze the TLC Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle any visible spots with a pencil.
-
Submerge the plate in a potassium permanganate stain and gently heat with a heat gun to develop the spots. Alternatively, place the plate in an iodine chamber. For the deprotection step, a ninhydrin stain can be used.
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Monitor the reaction progress by observing the disappearance of the starting material spot and the appearance of the product spot in the "RM" lane. The reaction is complete when the starting material spot is no longer visible.
-
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopy of tert-butyl 4-phenylpiperidine-1-carboxylate and Related Compounds
This guide provides a detailed comparison of the ¹H NMR spectral data for tert-butyl 4-phenylpiperidine-1-carboxylate and its structural analogs. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural characterization and analysis of these important chemical entities. The guide includes a comprehensive data table, detailed experimental protocols, and a visual representation of the target molecule's proton assignments.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR chemical shifts (δ) for this compound and a selection of related piperidine derivatives. This comparative data is essential for identifying the characteristic signals of the N-Boc protecting group and understanding its influence on the chemical environment of the piperidine ring protons.
| Compound | H-2, H-6 (axial/equatorial) | H-3, H-5 (axial/equatorial) | H-4 | Phenyl Protons | Other Protons | Solvent / Frequency |
| This compound | ~4.2 (br m), ~2.8 (br t) | ~1.8 (br d), ~1.6 (m) | ~2.6 (tt) | 7.31-7.14 (m) | 1.47 (s, 9H, Boc) | CDCl₃ / 500 MHz |
| N-Acetyl-4-phenylpiperidine | ~4.7 (br d), ~3.9 (br d), ~3.2 (br t), ~2.7 (br t) | ~2.1 (m), ~1.8 (m) | ~2.8 (m) | 7.3-7.1 (m) | 2.1 (s, 3H, Acetyl) | CDCl₃ / 300 MHz |
| 4-Phenylpiperidine[1] | 3.18 (dt), 2.73 (td) | 1.97 (m), 1.82 (m) | 2.61 (tt) | 7.30-7.19 (m) | 1.64 (br s, 1H, NH) | CDCl₃ / 400 MHz[1] |
| Piperidine[2] | 2.79 (t) | 1.55 (quintet) | 1.55 (quintet) | - | 1.46 (br s, 1H, NH) | CDCl₃ / 400 MHz[2] |
Structural Visualization and Proton Assignments
The following diagram illustrates the chemical structure of this compound with its protons labeled to correspond with the assignments in the ¹H NMR spectrum.
Experimental Protocols
General ¹H NMR Spectroscopy Protocol
The following is a standard protocol for the acquisition of ¹H NMR spectra of piperidine derivatives.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.
-
For liquid samples, use approximately 10-20 µL.
-
Vortex the sample until it is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is at least 4 cm.
2. Instrumentation and Data Acquisition:
-
The ¹H NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
Before acquiring the spectrum of the sample, the instrument should be properly tuned and shimmed using a standard sample to ensure optimal resolution and lineshape.
-
For a typical ¹H NMR experiment, the following parameters can be used as a starting point:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are generally sufficient for a good signal-to-noise ratio, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is typically adequate for these compounds.
-
-
The spectrum is referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using an appropriate software (e.g., MestReNova, TopSpin).
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum manually or automatically to obtain a flat baseline.
-
Calibrate the chemical shift scale using the reference signal.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicity (singlet, doublet, triplet, multiplet, etc.) and coupling constants (J-values) to elucidate the spin-spin coupling between neighboring protons.
References
13C NMR analysis of tert-butyl 4-phenylpiperidine-1-carboxylate
A comprehensive is presented, offering a comparative guide for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of experimental and predicted spectral data, alongside data for relevant alternative compounds, to aid in structural elucidation and characterization.
Introduction
Tert-butyl 4-phenylpiperidine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Accurate structural confirmation using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) is crucial. This guide focuses on the 13C NMR analysis of this compound, providing a valuable resource for its identification and for comparing it with structurally similar molecules.
Comparative 13C NMR Data Analysis
The 13C NMR chemical shifts of this compound are compared with predicted data and experimental data of analogous compounds: 4-phenylpiperidine and N-benzoyl-4-phenylpiperidine. This comparison highlights the effect of the N-substituent on the chemical shifts of the piperidine and phenyl ring carbons.
Table 1: Comparison of 13C NMR Chemical Shifts (ppm)
| Carbon Atom | This compound (Predicted) | 4-Phenylpiperidine (Experimental)[1][2] | N-Benzoyl-4-phenylpiperidine (Experimental) |
| C=O (Boc/Benzoyl) | 154.9 | - | 170.2 |
| Cq (Boc) | 79.5 | - | - |
| C1' (Phenyl) | 145.8 | 146.9 | 145.5 |
| C2', C6' (Phenyl) | 126.8 | 128.7 | 126.9 |
| C3', C5' (Phenyl) | 128.8 | 126.9 | 128.9 |
| C4' (Phenyl) | 126.3 | 126.3 | 126.5 |
| C2, C6 (Piperidine) | 44.0 | 46.4 | 48.9 (trans), 43.8 (cis) |
| C3, C5 (Piperidine) | 33.1 | 33.9 | 32.8 |
| C4 (Piperidine) | 42.4 | 42.8 | 42.1 |
| CH3 (Boc) | 28.6 | - | - |
Note: Predicted data was obtained from online NMR prediction tools. Experimental data for comparators is sourced from publicly available spectral databases.
Experimental Protocols
A general protocol for acquiring a 13C NMR spectrum is outlined below. Specific parameters may vary depending on the instrument and sample concentration.
General 13C NMR Acquisition Protocol
-
Sample Preparation: Dissolve 10-50 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the 13C probe.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of 13C chemical shifts (typically 0-220 ppm).
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay (D1) to 1-2 seconds for qualitative spectra. For quantitative analysis, a longer delay (5x the longest T1) is required.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This can range from hundreds to thousands of scans depending on the sample concentration.
-
Employ broadband proton decoupling to simplify the spectrum to single lines for each carbon.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.
-
Integrate the peaks if quantitative analysis is needed (with appropriate acquisition parameters).
-
Visualizations
Chemical Structure and Carbon Numbering
Caption: Structure of this compound with carbon numbering.
Workflow for Comparative NMR Analysis
Caption: Workflow for the comparative analysis of experimental and predicted 13C NMR data.
Discussion
The predicted 13C NMR data for this compound aligns well with the expected chemical shifts based on the analysis of its structural components and comparison with related molecules. The N-Boc protecting group significantly influences the chemical shifts of the piperidine ring carbons (C2, C6, C3, C5) compared to the unprotected 4-phenylpiperidine, causing a general upfield shift due to the electron-donating nature of the carbamate. In contrast, the N-benzoyl group in N-benzoyl-4-phenylpiperidine results in a downfield shift of the adjacent piperidine carbons, a consequence of the electron-withdrawing character of the benzoyl group. The chemical shifts of the phenyl ring carbons remain relatively consistent across all three compounds, as they are further from the site of substitution.
This comparative approach, combining predicted data with experimental data from analogous compounds, provides a robust method for the structural verification of this compound. Researchers can confidently use this guide to interpret their own experimental data and to understand the impact of N-substitution on the 13C NMR spectra of 4-phenylpiperidine derivatives.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of tert-Butyl 4-Phenylpiperidine-1-carboxylate
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of molecules is paramount for structural elucidation and impurity profiling. This guide provides a comparative analysis of the fragmentation patterns of tert-butyl 4-phenylpiperidine-1-carboxylate, a key building block in medicinal chemistry, under different ionization techniques. By examining experimental data and detailed protocols, this document aims to equip researchers with the knowledge to confidently identify and characterize this compound and its analogs.
The structural integrity and purity of synthetic intermediates are critical in the drug development pipeline. Mass spectrometry stands as a cornerstone analytical technique for verifying molecular weight and deducing structural information through the analysis of fragmentation patterns. This compound, a derivative of 4-phenylpiperidine, is a widely utilized scaffold in the synthesis of pharmaceuticals, including potent analgesics. Its N-tert-butoxycarbonyl (Boc) protecting group plays a crucial role in synthetic strategies, but also significantly influences its fragmentation behavior in the mass spectrometer.
This guide will delve into the characteristic fragmentation pathways of this compound, drawing comparisons with related structures to provide a comprehensive understanding of how subtle structural modifications can impact the resulting mass spectra.
Unraveling the Fragmentation Pathways: A Comparative Analysis
The fragmentation of this compound and its analogs is largely dictated by the presence of the N-Boc group and the 4-phenylpiperidine core. Analysis of a close structural analog, tert-butyl 4-(phenylamino)piperidine-1-carboxylate, provides significant insights into the expected fragmentation patterns.
Under Electron Ionization (EI), a hard ionization technique, extensive fragmentation is anticipated. The initial radical cation will likely undergo cleavage of the Boc group in several ways, including the loss of a tert-butyl radical (C₄H₉•), isobutylene (C₄H₈), or the entire Boc group (C₅H₉O₂•). Subsequent fragmentation of the piperidine ring can occur through α-cleavage adjacent to the nitrogen, leading to the formation of stable iminium ions.
In contrast, Electrospray Ionization (ESI), a soft ionization technique, typically results in the formation of a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion is then required to induce fragmentation. The fragmentation in ESI-MS/MS is often initiated at the site of protonation, which is typically the basic nitrogen of the piperidine ring. This can lead to the characteristic loss of the Boc group as isobutylene and carbon dioxide.
To illustrate the influence of the Boc protecting group, a comparison with an unprotected analog, 4-benzylpiperidine, is instructive. The fragmentation of 4-benzylpiperidine is dominated by cleavage at the benzylic position and within the piperidine ring, without the characteristic losses associated with the Boc group.
Key Fragmentation Pathways
The following diagram illustrates the logical flow of the expected fragmentation of this compound.
Figure 1. Predicted fragmentation pathways under EI and ESI conditions.
Quantitative Data Summary
| Compound | m/z | Proposed Fragment | Relative Intensity (%) |
| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | 276 | [M]⁺• | Low |
| 220 | [M - C₄H₈]⁺• | Moderate | |
| 203 | [M - C₄H₉O]⁺ | Moderate | |
| 175 | [M - C₅H₉O₂]⁺ | High | |
| 57 | [C₄H₉]⁺ | High | |
| 4-Benzylpiperidine | 175 | [M]⁺• | Moderate |
| 174 | [M - H]⁺ | High | |
| 91 | [C₇H₇]⁺ (Tropylium ion) | High | |
| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) | Moderate |
Experimental Protocols
The following are detailed methodologies for the analysis of N-Boc protected piperidines by GC-MS and LC-MS, adapted from established protocols for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1) at 280 °C.
-
Oven Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the compound of interest, for example: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan: A full scan from m/z 100-500 to identify the precursor ion [M+H]⁺.
-
MS2 Product Ion Scan: Fragmentation of the selected precursor ion using an appropriate collision energy (e.g., 10-30 eV) to obtain the product ion spectrum.
-
Conclusion
The mass spectrometric fragmentation of this compound is characterized by the dominant influence of the N-Boc protecting group. Under EI, significant fragmentation of the Boc group is observed, while ESI-MS/MS reveals a characteristic neutral loss of isobutylene and carbon dioxide from the protonated molecule. Comparison with an unprotected analog highlights the diagnostic value of these fragmentation patterns in identifying the presence and location of the Boc group. The detailed experimental protocols provided herein offer a robust starting point for the reliable analysis of this important synthetic intermediate and its derivatives, aiding researchers in the confident structural verification and purity assessment of their compounds.
A Comparative Guide to HPLC Purity Analysis of tert-butyl 4-phenylpiperidine-1-carboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like tert-butyl 4-phenylpiperidine-1-carboxylate is a critical step in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose. This guide provides an objective comparison of two distinct reversed-phase HPLC methods for the purity analysis of this compound, supported by detailed experimental protocols and simulated performance data.
The selection of an appropriate HPLC method is crucial for accurately identifying and quantifying impurities. Factors such as column chemistry, mobile phase composition, and detector settings can significantly impact the resolution, sensitivity, and overall robustness of the analysis. Here, we compare a conventional C18 column method with trifluoroacetic acid (TFA) as a mobile phase additive against an alternative method employing a phenyl-hexyl column with formic acid.
Experimental Protocols
Detailed methodologies for two distinct HPLC approaches are presented below. These protocols are designed to offer different selectivity profiles for the separation of this compound from its potential process-related impurities.
Method A: C18 Column with Trifluoroacetic Acid (TFA)
This method utilizes a standard C18 column, which separates compounds primarily based on hydrophobicity. The addition of trifluoroacetic acid (TFA) as an ion-pairing agent helps to improve peak shape for basic compounds like piperidine derivatives and sharpen peaks.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Method B: Phenyl-Hexyl Column with Formic Acid
This alternative method employs a phenyl-hexyl column, which offers a different selectivity based on pi-pi interactions in addition to hydrophobic interactions. Formic acid is used as a mobile phase modifier, which is less aggressive than TFA and can be more suitable for mass spectrometry (MS) compatibility, though it may result in broader peaks for some compounds compared to TFA.[1][2]
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Data Presentation: Comparative Purity Analysis
The following table summarizes simulated quantitative data from the analysis of a batch of this compound using the two described HPLC methods. The analysis includes the main compound and three potential impurities:
-
Impurity 1: 4-Phenylpiperidine: The unreacted starting material.
-
Impurity 2: Di-tert-butyl dicarbonate (Boc₂O): Excess reagent used for the Boc protection.
-
Impurity 3: N-tert-butyl-4-phenylpiperidine: A potential byproduct of the Boc protection reaction.
Table 1: Comparative HPLC Purity Analysis Data
| Compound | Method A (C18 with TFA) | Method B (Phenyl-Hexyl with Formic Acid) |
| Retention Time (min) | Peak Area (%) | |
| Impurity 1: 4-Phenylpiperidine | 5.2 | 0.25 |
| Impurity 2: Di-tert-butyl dicarbonate (Boc₂O) | 12.8 | 0.15 |
| This compound | 15.6 | 99.45 |
| Impurity 3: N-tert-butyl-4-phenylpiperidine | 18.2 | 0.15 |
| Total Purity | 99.45% |
Analysis of Results: Both methods demonstrate the capability to separate the main compound from its potential impurities, resulting in a calculated purity of approximately 99.5%. However, the elution order and retention times differ significantly between the two methods, highlighting their different selectivities. Method A, with the C18 column, provides a wider separation window between the main compound and the later-eluting impurity. Method B, with the phenyl-hexyl column, shows a different elution order, which could be advantageous in resolving other potential, co-eluting impurities not present in this simulated sample. The choice between the two methods would depend on the specific impurity profile of the sample being analyzed.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC purity analysis described in this guide.
Caption: Experimental workflow for HPLC purity analysis.
Conclusion
This guide has presented two distinct and effective HPLC methods for the purity analysis of this compound. Method A, utilizing a C18 column with TFA, represents a robust, conventional approach. Method B, with a phenyl-hexyl column and formic acid, offers an orthogonal selectivity that can be beneficial for resolving complex impurity profiles and for methods that require MS compatibility. The choice of the optimal method will be dictated by the specific requirements of the analysis, including the known and potential impurities in the sample. It is often advantageous to develop and validate orthogonal methods to ensure a comprehensive understanding of a compound's purity profile.
References
A Comparative Guide to the Synthetic Routes of 4-Arylpiperidines
The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including analgesics, antipsychotics, and antihistamines. Its prevalence has driven the development of a multitude of synthetic strategies, each with distinct advantages and limitations. This guide provides a comparative overview of the most common and innovative synthetic routes to 4-arylpiperidines, offering researchers and drug development professionals a basis for selecting the most appropriate method for their specific needs.
Key Synthetic Strategies
The primary approaches to constructing the 4-arylpiperidine core can be broadly categorized into three main strategies:
-
Cross-Coupling Reactions: These methods involve the formation of the crucial C(sp³)-C(sp²) bond between the piperidine ring and the aryl group using a transition metal catalyst.
-
Nucleophilic Addition to Piperidones: This classical approach utilizes the reaction of an aryl organometallic reagent with a 4-piperidone derivative.
-
Synthesis from Pyridine Precursors: These routes involve the dearomatization and functionalization of a pre-existing pyridine ring.
A high-level overview of these strategies is presented below:
Caption: Major synthetic approaches to 4-arylpiperidines.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most versatile and widely employed methods for the synthesis of 4-arylpiperidines. These reactions offer a broad substrate scope and functional group tolerance. The most prominent examples include the Suzuki, Negishi, and Heck reactions.
A general workflow for these cross-coupling strategies is depicted below:
Caption: General cross-coupling approach to 4-arylpiperidines.
Suzuki Coupling
The Suzuki coupling reaction, which pairs an organoboron compound with an organohalide, is a powerful tool for this transformation. A common strategy involves the coupling of an arylboronic acid with a 4-triflyloxy-1,2,3,6-tetrahydropyridine, followed by reduction of the double bond.[1]
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent and an organohalide. A direct synthesis of 4-arylpiperidines has been developed via the palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with various aryl halides and triflates.[2][3] This method is compatible with a wide array of sensitive functional groups.[2]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. While less direct for saturated piperidines, intramolecular Heck reactions have been used to construct constrained arylpiperidine systems. Additionally, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative has been reported for the synthesis of enantioenriched 3-arylpiperidines, a related structural class.[4][5]
| Reaction | Piperidine Substrate | Aryl Substrate | Catalyst/Reagents | Yield | Key Advantages |
| Suzuki | 4-Triflyloxy-1,2,3,6-tetrahydropyridine | Arylboronic acid | Pd catalyst | Good | Readily available starting materials. |
| Negishi | 4-(N-BOC-piperidyl)zinc iodide | Aryl halide/triflate | Cl₂Pd(dppf) / Cu(I) species | 83% (for a specific example)[2] | High functional group tolerance, direct coupling.[2] |
| Heck (intramolecular) | Halogenated phenol tethered to a tetrahydropyridine | N/A | Pd(PPh₃)₄ | 30-75% | Access to constrained, tricyclic systems. |
Nucleophilic Addition of Organometallics to 4-Piperidones
One of the most traditional and straightforward methods for constructing 4-arylpiperidines is the addition of an aryl organometallic reagent, such as a Grignard or organolithium reagent, to a protected 4-piperidone. This is often followed by dehydration and reduction to afford the desired product.
Caption: Pathway for 4-arylpiperidine synthesis via nucleophilic addition.
| Reagent Type | Piperidone Substrate | Subsequent Steps | Yield | Key Advantages |
| Aryl Grignard | N-Protected 4-piperidone | Dehydration, Reduction | Moderate to Good | Commercially available reagents, straightforward procedure. |
| Aryl Lithium | N-Protected 4-piperidone | Dehydration, Reduction | Moderate to Good | Alternative to Grignard reagents. |
Synthesis from Pyridine and its Derivatives
More recently, methods have emerged that utilize readily available pyridine precursors. These strategies involve a dearomatization step, which can be challenging but offers a novel entry to the piperidine core.
Zincke Imine Intermediate Strategy
A general approach to N-(hetero)arylpiperidines has been developed that proceeds through a pyridine ring-opening and ring-closing sequence via Zincke imine intermediates.[6][7][8] This method allows for the synthesis of a diverse library of piperidine derivatives through subsequent hydrogenation or nucleophilic addition to the resulting pyridinium salts.[6][7]
Asymmetric Synthesis from Pyridine Derivatives
For the synthesis of chiral piperidines, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed.[4][5] This method couples arylboronic acids with a phenyl pyridine-1(2H)-carboxylate to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines.[4][5] While focused on 3-arylpiperidines, this highlights the potential of asymmetric dearomatization strategies.
| Method | Pyridine Substrate | Key Reagents | Product | Enantioselectivity | Key Advantages |
| Zincke Imine Route | Substituted Pyridines | Tf₂O, anilines | N-(hetero)arylpyridinium salts | N/A | Access to diverse N-arylpiperidines.[6][7] |
| Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate | Arylboronic acids, Rh-catalyst | 3-Aryl-tetrahydropyridines | High | Asymmetric synthesis of substituted piperidines.[4][5] |
Other Notable Synthetic Methods
Shapiro Reaction and Cross-Coupling
An efficient two-step synthesis starting from 1-benzyl-4-piperidone has been reported.[9][10] The Shapiro reaction is first used to convert the piperidone into a vinylsilane, which then undergoes a palladium-catalyzed cross-coupling with aryl halides to furnish 3,4-unsaturated 4-arylpiperidines.[9][10] Subsequent reduction yields the saturated 4-arylpiperidine.
Indium-Mediated Synthesis
A novel process for the synthesis of 4-aryl-4-acylpiperidines utilizes indium metal.[11] This method offers advantages such as the use of a commercially available starting material (4-phenylpyridine) and the favorable properties of indium, including its low first ionization potential and stability in air.[11]
Experimental Protocols
General Procedure for Negishi Coupling of 4-(N-BOC-piperidyl)zinc Iodide[3]
-
Preparation of the Organozinc Reagent: To a slurry of activated zinc dust in a suitable solvent, add 4-iodo-N-BOC-piperidine. The formation of the organozinc reagent can be monitored by quenching aliquots with deuterium oxide and analyzing by NMR.
-
Cross-Coupling: In a separate flask, dissolve the aryl halide or triflate, the palladium catalyst (e.g., Cl₂Pd(dppf)), and the copper(I) co-catalyst in an appropriate solvent.
-
Add the freshly prepared solution of 4-(N-BOC-piperidyl)zinc iodide to the catalyst mixture.
-
Heat the reaction mixture until the starting material is consumed (as monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired 4-arylpiperidine.
General Procedure for Shapiro Reaction and Cross-Coupling[11]
-
Formation of Tosylhydrazone: React 1-benzyl-4-piperidone with tosylhydrazide in a suitable solvent (e.g., methanol) to form the corresponding tosylhydrazone.
-
Shapiro Reaction: Treat the tosylhydrazone with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to generate the vinyllithium intermediate. Quench this intermediate with a silyl chloride (e.g., benzyldimethylsilyl chloride) to form the vinylsilane.
-
Cross-Coupling: To a solution of the vinylsilane and the aryl halide in a suitable solvent, add a palladium catalyst and a fluoride source (e.g., TBAF).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction and purify the resulting 3,4-unsaturated 4-arylpiperidine by chromatography.
-
Reduction: Subject the unsaturated product to catalytic hydrogenation (e.g., H₂, Pd/C) to obtain the final 4-arylpiperidine.
Conclusion
The synthesis of 4-arylpiperidines can be achieved through a variety of robust and versatile methods. The choice of a particular route depends on several factors, including the availability of starting materials, the desired substitution pattern, functional group tolerance, and the need for stereochemical control. Modern transition metal-catalyzed cross-coupling reactions, particularly the Negishi and Suzuki couplings, offer excellent scope and efficiency for a wide range of substrates. Classical nucleophilic addition methods remain a viable and straightforward option, especially for simpler targets. Emerging strategies based on the dearomatization of pyridines are providing new avenues for the construction of these important heterocyclic scaffolds, including access to chiral derivatives. Researchers should carefully consider the trade-offs between these different approaches to identify the optimal synthetic strategy for their specific research and development goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 6. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General Path to N-Arylpiperidines - ChemistryViews [chemistryviews.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
Navigating Beyond a Privileged Scaffold: A Comparative Guide to Alternatives for Tert-butyl 4-phenylpiperidine-1-carboxylate in Drug Discovery
For researchers, scientists, and drug development professionals, the tert-butyl 4-phenylpiperidine-1-carboxylate scaffold is a well-trodden starting point in the design of novel therapeutics, particularly for central nervous system (CNS) targets. However, challenges such as metabolic instability, suboptimal physicochemical properties, and the need for novel intellectual property have spurred the exploration of viable alternatives. This guide provides an objective comparison of key bioisosteric replacements and structural analogs, supported by experimental data, to inform the strategic design of next-generation drug candidates.
The 4-phenylpiperidine core is a key pharmacophore in a multitude of approved drugs, including potent analgesics like fentanyl and loperamide.[1][2][3][4] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a convenient handle for synthetic elaboration. While this scaffold has proven fruitful, medicinal chemists are increasingly turning to alternatives to overcome inherent liabilities and to explore new chemical space. This guide focuses on a comparative analysis of prominent alternatives, including piperazine bioisosteres, bridged piperidines, and other 4-anilinopiperidine derivatives.
Comparative Analysis of Performance
The selection of a core scaffold in drug design is a multifactorial decision, balancing target engagement with pharmacokinetic and physicochemical properties. The following tables provide a comparative summary of this compound and its alternatives across key experimental parameters.
Table 1: Mu-Opioid Receptor (MOR) Binding Affinity of 4-Anilinopiperidine Analogs
| Compound | R1 (N-substituent) | R3 (Piperidine 4-position) | R4 (Anilide N-acyl group) | Ki (nM) for MOR |
| Fentanyl | Phenethyl | H | Propanoyl | 1.23 - 1.4 |
| Sufentanil | 2-(2-thienyl)ethyl | Methoxymethyl | Propanoyl | 0.138 |
| Alfentanil | 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | H | Propanoyl | ~1.1 |
| Remifentanil | Methyl propanoate-ethyl | H | Propanoyl | Not specified |
This table is adapted from a comparative guide on 4-anilinopiperidine-based analgesics and highlights the significant impact of substitutions on the core scaffold on mu-opioid receptor binding affinity.[5]
Table 2: Physicochemical and Pharmacokinetic Properties of Phenyl Bioisosteres
| Scaffold | Key Feature | Impact on Lipophilicity (clogP) | Impact on Metabolic Stability (in vitro) |
| 4-Phenylpiperidine | Planar aromatic ring | Can contribute to high lipophilicity | Phenyl ring can be susceptible to oxidation |
| Bridged Piperidine | Rigid, 3D structure | Generally lower lipophilicity | Can improve metabolic stability by blocking sites of metabolism |
| Piperazine | Second basic nitrogen | Generally lower lipophilicity, higher aqueous solubility | Can introduce new metabolic liabilities (e.g., N-dealkylation) |
This table summarizes general trends observed when replacing a phenylpiperidine scaffold with common bioisosteres. Specific values are highly dependent on the full molecular context.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of these scaffolds.
Opioid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is representative for determining the binding affinity (Ki) of a test compound for the mu-opioid receptor.[6]
Objective: To determine the binding affinity (Ki) of a test compound for the human mu-opioid receptor using a competitive radioligand binding assay with [3H]-DAMGO.[6]
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.[6]
-
Radioligand: [3H]-DAMGO (a selective mu-opioid receptor agonist).[6]
-
Test Compound: Novel synthesized analogs.
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[6]
-
Scintillation Counter: For measuring radioactivity.[6]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[6]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.[6]
-
Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.[6]
-
Competitive Binding: Assay buffer, [3H]-DAMGO, varying concentrations of the test compound, and membrane suspension.[6]
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6]
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[6]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-DAMGO, determined using non-linear regression analysis.[6]
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is used to assess a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes.[7]
Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time in the presence of human liver microsomes.[8][9]
Materials:
-
Cofactor: NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[7]
-
Test Compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Incubation Buffer: Phosphate buffer (100 mM, pH 7.4).[7]
-
Termination Solution: Acetonitrile containing an internal standard.[8]
-
Analytical Instrument: LC-MS/MS system for quantification.[8]
Procedure:
-
Preparation: Prepare a working solution of the test compound in the incubation buffer. The final DMSO concentration should be low (e.g., < 0.5%) to avoid enzyme inhibition.[8]
-
Pre-incubation: Pre-warm the liver microsomes and the test compound solution at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound.[8]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[8]
-
Termination: Immediately stop the reaction by adding the aliquot to the cold termination solution.[8]
-
Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.[8]
Data Analysis:
-
Depletion Curve: Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Half-life (t½): Determine the in vitro half-life from the slope of the linear regression of the depletion curve (slope = -k, where k is the elimination rate constant). t½ = 0.693 / k.
-
Intrinsic Clearance (Clint): Calculate the intrinsic clearance, which represents the metabolic clearance in the absence of physiological limitations.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay to predict the passive permeability of a compound across biological barriers like the gastrointestinal tract or the blood-brain barrier.[11][12][13]
Objective: To determine the effective permeability (Pe) of a test compound through an artificial lipid membrane.
Materials:
-
PAMPA Plate: A 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Artificial Membrane Solution: A solution of lipids (e.g., lecithin) in an organic solvent (e.g., dodecane).[14]
-
Test Compound: Solution of the test compound in a suitable buffer.
-
Acceptor Buffer: Buffer solution, which may contain a surfactant to act as a "sink."[12]
-
Analytical Instrument: UV-Vis plate reader or LC-MS/MS for quantification.
Procedure:
-
Membrane Coating: Coat the filter of each well in the donor plate with the artificial membrane solution and allow the solvent to evaporate.[14]
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with the acceptor buffer.[12]
-
Donor Plate Preparation: Add the test compound solution to the wells of the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[12][14]
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method.
Data Analysis:
-
Permeability Coefficient (Pe): Calculate the effective permeability coefficient using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [drug]acceptor / [drug]equilibrium) Where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
Visualizing Key Concepts in Drug Discovery
To further aid in the conceptualization of the drug discovery process and the underlying biological mechanisms, the following diagrams are provided.
Caption: A generalized workflow for CNS drug discovery.
References
- 1. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. mercell.com [mercell.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Comparative Guide to the Advantages of Boc Protection in Piperidine Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic use of protecting groups is a cornerstone of success. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and its synthesis often requires the temporary masking of the reactive secondary amine. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its versatility and reliability. This guide provides an objective comparison of Boc protection with other common alternatives for piperidine synthesis, supported by experimental data and detailed protocols.
The Boc group offers significant advantages in piperidine synthesis, primarily due to its stability under a wide range of reaction conditions, including basic, reductive, and oxidative environments.[1][2][3] This robustness allows for extensive modification of other parts of the molecule without disturbing the protected piperidine nitrogen.[1] Furthermore, the Boc group can be readily removed under mild acidic conditions, a key feature for orthogonal protection strategies in multi-step syntheses.[1][2]
Performance Comparison of Amine Protecting Groups in Piperidine Synthesis
The selection of a protecting group is critical and is dictated by the specific reaction conditions required for the synthetic route. The following table summarizes the performance of the Boc group in comparison to other commonly used amine protecting groups like Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc).
| Protecting Group | Protection Reagent | Typical Protection Yield | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | >90%[4] | Acidic (e.g., TFA, HCl)[2][5] | Stable to bases, nucleophiles, and catalytic hydrogenation; mild acidic cleavage.[2][3] | Harsh acidic conditions can be detrimental to sensitive substrates.[3][6] |
| Cbz (Z) | Benzyl chloroformate (Cbz-Cl) | High | Catalytic Hydrogenolysis (H₂, Pd/C)[2][3] | Stable to acidic and basic conditions.[2][3] | Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes).[3] |
| Fmoc | 9-Fluorenylmethyl- chloroformate (Fmoc-Cl) | High | Basic (e.g., 20% piperidine in DMF)[2][5] | Stable to acid and catalytic hydrogenation; very mild deprotection.[2][3] | The liberated dibenzofulvene can form adducts, requiring scavengers.[3] |
Experimental Protocols
Protocol 1: N-Boc Protection of Piperidine
This protocol describes a general procedure for the protection of the piperidine nitrogen with a Boc group using di-tert-butyl dicarbonate.
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve piperidine (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) to the solution.[5]
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture at room temperature.[5]
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).[5]
-
Upon completion, quench the reaction with distilled water and extract with dichloromethane.
-
Wash the combined organic layers with 10% aqueous sodium bicarbonate solution followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-piperidine.
-
The crude product can be purified by column chromatography if necessary.[4]
Protocol 2: Deprotection of N-Boc-Piperidine
This protocol outlines the removal of the Boc protecting group under acidic conditions.
Materials:
-
N-Boc-piperidine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-piperidine (1.0 eq) in dichloromethane.[5]
-
Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[5] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[5]
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[5]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[5]
-
The resulting piperidine salt can be neutralized with a suitable base to obtain the free amine.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for the Boc protection of piperidine and a decision-making pathway for selecting an appropriate amine protecting group.
Caption: General workflow for the N-Boc protection of piperidine.
Caption: Decision tree for selecting an orthogonal deprotection strategy.
References
Comparative Guide to tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties and spectral characterization of tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate, a versatile building block in medicinal chemistry, and its key structural analogs. The information presented is intended to assist researchers in selecting the most appropriate scaffold for their specific drug discovery and development needs.
Introduction
Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate (CAS RN: 139364-28-8) is a widely utilized intermediate in the synthesis of various biologically active compounds, notably as a precursor to potent opioid receptor modulators. Its rigid piperidine core, coupled with the presence of a hydroxyl group and a phenyl ring, provides a valuable scaffold for introducing molecular diversity. The tert-butyloxycarbonyl (Boc) protecting group offers stability and allows for facile deprotection under acidic conditions.
This guide compares the parent compound with three key analogs where the hydroxyl or phenyl moieties are modified:
-
tert-Butyl 4-hydroxy-4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate: An analog with an electron-withdrawing trifluoromethyl group on the phenyl ring.
-
tert-Butyl 4-amino-4-phenylpiperidine-1-carboxylate: An analog where the hydroxyl group is replaced by an amino group.
-
tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate: An analog featuring a cyano group in place of the hydroxyl group.
Physicochemical and Spectroscopic Characterization
The fundamental properties and spectral data for tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate and its analogs are summarized in the tables below. This data is essential for confirming the identity, purity, and structure of these compounds in a laboratory setting.
Physical and Chemical Properties
| Property | tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | tert-Butyl 4-hydroxy-4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate | tert-Butyl 4-amino-4-phenylpiperidine-1-carboxylate | tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate |
| CAS RN | 139364-28-8 | 871112-34-4 | 1211581-86-0 | 158144-79-7 |
| Molecular Formula | C₁₆H₂₃NO₃ | C₁₇H₂₂F₃NO₃ | C₁₆H₂₄N₂O₂ | C₁₇H₂₂N₂O₂ |
| Molecular Weight | 277.36 g/mol | 345.36 g/mol | 276.38 g/mol | 286.37 g/mol |
| Exact Mass (Calculated) | 277.1678 g/mol [1] | 345.1552 g/mol | 276.1838 g/mol | 286.1681 g/mol |
| Exact Mass (Found) | 277.1679 g/mol [1] | - | - | - |
| Melting Point | Not Reported | Not Reported | Not Reported | Not Reported |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Compound | Key Proton Signals (ppm) |
| tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | ~7.5-7.2 (m, 5H, Ar-H), ~3.9 (br s, 2H, piperidine-H), ~3.2 (br s, 2H, piperidine-H), ~2.0-1.6 (m, 4H, piperidine-H), 1.48 (s, 9H, t-Bu) |
| tert-Butyl 4-hydroxy-4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate | Aromatic protons shifted due to CF₃ group. |
| tert-Butyl 4-amino-4-phenylpiperidine-1-carboxylate | Similar to parent compound, with an additional broad singlet for the -NH₂ protons. |
| tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | Aromatic and piperidine proton signals will be present. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Compound | Key Carbon Signals (ppm) |
| tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | ~155 (C=O), ~147 (Ar-C), ~128-125 (Ar-CH), ~80 (t-Bu C), ~70 (C-OH), ~40 (piperidine-CH₂), ~35 (piperidine-CH₂), 28.5 (t-Bu CH₃) |
| tert-Butyl 4-hydroxy-4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate | Presence of quartet for CF₃ carbon and shifts in aromatic carbon signals. |
| tert-Butyl 4-amino-4-phenylpiperidine-1-carboxylate | C-NH₂ signal will be present, and other signals will be similar to the parent compound. |
| tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | Presence of a signal for the cyano carbon (~120 ppm) and the quaternary carbon attached to it. |
FTIR (Fourier-Transform Infrared) Spectroscopy
| Compound | Key Absorption Bands (cm⁻¹) |
| tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | ~3400 (O-H stretch), ~3000-2850 (C-H stretch), ~1680 (C=O stretch, carbamate), ~1600, 1490 (C=C stretch, aromatic) |
| tert-Butyl 4-hydroxy-4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate | Strong C-F stretching bands expected around 1350-1100 cm⁻¹. |
| tert-Butyl 4-amino-4-phenylpiperidine-1-carboxylate | N-H stretching bands around 3400-3300 cm⁻¹. |
| tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | A sharp C≡N stretching band around 2230 cm⁻¹. |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and characterization of these compounds. Below are representative protocols.
Synthesis of tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
A general and widely used method for the synthesis of the target compound is the reaction of a piperidine precursor with a Boc-protection agent.
Materials:
-
4-phenyl-4-piperidinol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or another appropriate solvent
Procedure:
-
Dissolve 4-phenyl-4-piperidinol in dichloromethane.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an ESI (Electrospray Ionization) or other suitable ionization source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.
Visualizations
Experimental Workflow: Synthesis and Characterization
Caption: A typical workflow for the synthesis and characterization of the target compound.
Logical Relationship: Structural Analogs
Caption: Structural relationship of the analogs to the parent compound.
References
comparison of different protecting groups for 4-phenylpiperidine
For researchers, scientists, and drug development professionals working with 4-phenylpiperidine, a versatile scaffold in medicinal chemistry, the strategic selection of a nitrogen protecting group is a critical step that dictates the efficiency and success of a synthetic route. The secondary amine of the piperidine ring is a nucleophilic site that often requires protection to ensure chemoselectivity during synthetic modifications at other positions of the molecule. This guide provides a comprehensive comparison of three commonly employed protecting groups for 4-phenylpiperidine: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (Bn). This comparison is supported by experimental data and detailed protocols to aid in the selection of the optimal protection strategy.
Comparison of Performance and Reaction Conditions
The choice of a protecting group is governed by its stability under various reaction conditions, the ease of its introduction and removal, and its impact on the overall yield and purity of the desired product. The Boc, Cbz, and Bn groups offer distinct advantages and are cleaved under orthogonal conditions, allowing for flexible synthetic design.
| Protecting Group | Protection Reagent | Typical Protection Conditions | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield | Stability |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., DCM, THF/H₂O), 0 °C to RT, 2-16 h | >95% | Strong Acid (e.g., TFA in DCM, HCl in Dioxane), 0 °C to RT, 1-4 h | ~85-95% | Base, Hydrogenolysis |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O), 0 °C, 20 h | ~90%[1] | Catalytic Hydrogenolysis (H₂, Pd/C), Solvent (e.g., MeOH, EtOH), RT, atmospheric pressure, 1-16 h | >90% | Acid, Base |
| Bn | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, MeCN), RT to 80 °C, 4-12 h | High | Catalytic Hydrogenolysis (H₂, Pd/C), often in an acidified solution (e.g., EtOH/HCl), RT, atmospheric to high pressure, 1-24 h | High | Strong Acid, Strong Base |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 4-phenylpiperidine are provided below. These protocols are based on established procedures and can be adapted for specific research needs.
Protocol 1: N-Boc Protection of 4-Phenylpiperidine
Objective: To protect the secondary amine of 4-phenylpiperidine with a tert-butoxycarbonyl (Boc) group.
Materials:
-
4-Phenylpiperidine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-phenylpiperidine in DCM.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-4-phenylpiperidine.
Protocol 2: N-Cbz Protection of 4-Phenylpiperidine
Objective: To protect the secondary amine of 4-phenylpiperidine with a benzyloxycarbonyl (Cbz) group.
Procedure:
-
To a solution of 4-phenylpiperidine (1.0 equiv) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 equiv).[1]
-
Cool the mixture to 0 °C in an ice bath.[1]
-
Add benzyl chloroformate (1.5 equiv) dropwise.[1]
-
Stir the solution at 0 °C for 20 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]
-
Purify the residue by silica gel column chromatography to yield N-Cbz-4-phenylpiperidine.[1]
Protocol 3: N-Benzyl Protection of 4-Phenylpiperidine
Objective: To protect the secondary amine of 4-phenylpiperidine with a benzyl (Bn) group.
Materials:
-
4-Phenylpiperidine (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-phenylpiperidine in DMF, add potassium carbonate.
-
Add benzyl bromide and stir the mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-benzyl-4-phenylpiperidine.
Protocol 4: Deprotection of N-Boc-4-phenylpiperidine
Objective: To remove the Boc protecting group from N-Boc-4-phenylpiperidine.
Procedure:
-
Dissolve N-Boc-4-phenylpiperidine (1.0 equiv) in anhydrous DCM.[2]
-
Cool the solution to 0 °C using an ice bath.[2]
-
Slowly add trifluoroacetic acid (TFA) (5-10 equiv) to the stirred solution.[2]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC.[2]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[2]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[2]
-
Extract the aqueous layer with DCM.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-phenylpiperidine.[2]
Protocol 5: Deprotection of N-Cbz-4-phenylpiperidine
Objective: To remove the Cbz protecting group from N-Cbz-4-phenylpiperidine.
Procedure:
-
To a solution of N-Cbz-4-phenylpiperidine in methanol, add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).[1]
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-16 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to give the crude 4-phenylpiperidine.[1]
Protocol 6: Deprotection of N-Benzyl-4-phenylpiperidine
Objective: To remove the Benzyl protecting group from N-benzyl-4-phenylpiperidine.
Procedure:
-
Dissolve N-benzyl-4-phenylpiperidine in ethanol containing a stoichiometric amount of hydrochloric acid.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure or higher) at room temperature.
-
Monitor the reaction by TLC. The reaction may require elevated temperature or pressure for completion.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the hydrochloride salt of 4-phenylpiperidine.
-
The free base can be obtained by neutralization with a suitable base.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the protection and deprotection of 4-phenylpiperidine, as well as the logical relationship in selecting a suitable protecting group.
Conclusion
The selection of a protecting group for 4-phenylpiperidine is a critical decision that should be based on the specific requirements of the synthetic route. The Boc group is favored for its ease of introduction and mild acidic removal, making it suitable for syntheses involving base-sensitive functional groups. The Cbz group offers robustness towards both acidic and basic conditions and is cleanly removed by hydrogenolysis, providing an orthogonal strategy to acid-labile groups. The Bn group, also removed by hydrogenolysis, is a stable and cost-effective option, though its removal can sometimes require more forcing conditions compared to the Cbz group. By carefully considering the stability, orthogonality, and reaction conditions associated with each protecting group, researchers can devise more efficient and successful synthetic strategies for the preparation of complex molecules based on the 4-phenylpiperidine scaffold.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 4-phenylpiperidine-1-carboxylate: A Safety and Operations Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of tert-butyl 4-phenylpiperidine-1-carboxylate, a common reagent in synthetic chemistry. Adherence to these protocols is essential for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Hazard Information
This compound and structurally similar compounds are classified with several potential hazards. While a specific Safety Data Sheet (SDS) for the exact compound was not identified in the search, data from analogous piperidine derivatives indicate the following classifications.[1][2][3][4]
Immediate first aid measures in case of exposure include rinsing the affected area thoroughly with water and seeking medical attention.[1][5]
Quantitative Safety and Handling Data
The following table summarizes key quantitative and qualitative data for handling and storage, based on information for similar piperidine compounds.
| Parameter | Specification | Source(s) |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. | [1][2] |
| Ventilation | Use only outdoors or in a well-ventilated area. | [1][2] |
| Accidental Release | Absorb spills with inert material (e.g., sand, diatomaceous earth). | [1][6] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [1][7] |
| Incompatible Materials | Strong oxidizing agents, acids. | [8][9] |
Operational Disposal Plan: Step-by-Step Protocol
The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[5][10][11][12]
Step 1: Personal Protective Equipment (PPE) and Preparation
-
Before handling the chemical waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[1][5]
-
Conduct all waste handling procedures within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
Step 2: Waste Segregation and Collection
-
Collect waste this compound, including any surplus or non-recyclable material, in a designated and properly labeled hazardous waste container.[5]
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[7]
-
Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
Step 3: Handling Contaminated Materials
-
Any materials used to clean up spills, such as absorbent pads or paper towels, must also be treated as hazardous waste and placed in the same designated container.[5]
-
Dispose of contaminated gloves and other disposable PPE in accordance with your institution's hazardous waste guidelines.[5]
Step 4: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Keep the waste container away from incompatible materials, such as strong acids and oxidizing agents.[8][9]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[5]
-
The preferred method of disposal for this type of organic chemical waste is typically high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[5]
-
Ensure all local, regional, and national regulations for hazardous waste disposal are followed.[1][13]
Experimental Protocol: Accidental Spill Cleanup
In the event of an accidental spill, follow this procedure:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Don PPE: Wear full personal protective equipment, including respiratory protection if the spill is large or ventilation is inadequate.[1][5]
-
Contain and Absorb: For liquid spills, cover with an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth. For solid spills, carefully sweep up the material without creating dust.[5][6][14]
-
Collect Waste: Place the absorbed material or swept solid into a designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[1]
-
Dispose: Seal and label the waste container and manage it according to the Operational Disposal Plan described above.[1][5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate | C19H32BN3O4 | CID 45480279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.com [capotchem.com]
- 6. carlroth.com [carlroth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. peptide.com [peptide.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. nj.gov [nj.gov]
Personal protective equipment for handling Tert-butyl 4-phenylpiperidine-1-carboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for Tert-butyl 4-phenylpiperidine-1-carboxylate was not located. The following guidance is based on the safety profiles of structurally similar piperidine derivatives. It is imperative to handle this compound with caution and adhere to all institutional and regulatory safety protocols.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for similar chemical compounds.
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. | To prevent skin contact. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards. | To protect eyes and face from splashes and airborne particles. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of work. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be required. | To prevent inhalation of dust or vapors. |
Operational Plan: Safe Handling and Storage
Handling:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]
-
Personal Hygiene: Avoid direct contact with skin, eyes, and clothing.[1][2][3][4] Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][3]
-
Procedural Precautions: Avoid the formation of dust and aerosols.[1][4] Use non-sparking tools and equipment where applicable.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Follow all institutional and regulatory guidelines for chemical storage.
Emergency Procedures and Disposal Plan
Spill Response: In the event of a spill, evacuate the immediate area. For minor spills, and if it is safe to do so, follow these steps:
-
Wear appropriate PPE as outlined above.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, sealed container for disposal.[4]
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
For major spills, evacuate the area and contact your institution's emergency response team.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Chemical waste should be collected in a designated, labeled, and sealed container.
-
Do not dispose of down the drain or in general waste streams. Contact your institution's environmental health and safety office for specific disposal procedures.[1][4]
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for responding to a chemical spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
